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  • Product: 2-(3-Nitrobenzylidene)cyclopentanone
  • CAS: 507227-92-1

Core Science & Biosynthesis

Foundational

2-(3-Nitrobenzylidene)cyclopentanone synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2-(3-Nitrobenzylidene)cyclopentanone Abstract This technical guide provides a comprehensive protocol for the synthesis of 2-(3-nitrobenzylidene)cyclopentanone, a notable ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(3-Nitrobenzylidene)cyclopentanone

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 2-(3-nitrobenzylidene)cyclopentanone, a notable chalcone derivative. Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, represent a "privileged scaffold" in medicinal chemistry due to their straightforward synthesis and broad spectrum of biological activities.[1][2] This document delves into the foundational Claisen-Schmidt condensation reaction, offering a detailed, step-by-step experimental procedure, mechanistic insights, purification techniques, and methods for spectroscopic characterization. Designed for researchers, chemists, and professionals in drug development, this guide explains the causality behind experimental choices, ensuring a robust and reproducible synthesis. The potential applications of this and related compounds, stemming from the well-documented anticancer, anti-inflammatory, and antimicrobial properties of the chalcone family, are also discussed.[3][4][5][6][7]

Introduction: The Significance of Chalcone Scaffolds

2-(3-Nitrobenzylidene)cyclopentanone belongs to the chalcone class of compounds, which are biogenetic precursors to flavonoids and isoflavonoids.[1][5] Structurally, they feature two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[3] This core structure is a versatile platform for synthetic modification, leading to a vast library of derivatives with potent and diverse biological activities.[3]

The presence of the reactive α,β-unsaturated keto functional group is largely responsible for the pharmacological effects of chalcones.[1][8] The synthesis of these compounds is most commonly achieved via the Claisen-Schmidt condensation, a reliable and high-yielding base-catalyzed reaction between an aromatic aldehyde and a ketone.[5][8][9] This guide focuses on the specific synthesis involving 3-nitrobenzaldehyde and cyclopentanone, providing a self-validating protocol grounded in established chemical principles.

The Core Mechanism: Claisen-Schmidt Condensation

The synthesis of 2-(3-nitrobenzylidene)cyclopentanone is a classic example of a Claisen-Schmidt condensation, which is a type of crossed aldol condensation.[9][10] The reaction's efficiency stems from the use of an aromatic aldehyde (3-nitrobenzaldehyde) that lacks α-hydrogens, thereby preventing self-condensation and ensuring the formation of a single primary product.[10]

The mechanism proceeds through the following key steps:

  • Enolate Formation: The reaction is initiated by a base, typically hydroxide (from NaOH or KOH), which abstracts an acidic α-hydrogen from cyclopentanone. This deprotonation results in the formation of a nucleophilic enolate ion.

  • Nucleophilic Attack: The newly formed cyclopentanone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This step forges the crucial carbon-carbon bond.

  • Aldol Addition: The attack results in a tetrahedral intermediate which, upon protonation by the solvent (e.g., water/ethanol), forms a β-hydroxy ketone, the initial aldol addition product.

  • Dehydration: Under the basic reaction conditions, this aldol adduct readily undergoes dehydration. A second proton is abstracted from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated double bond. This final elimination step is thermodynamically favorable as it extends the π-conjugated system, effectively driving the reaction to completion.[10][11]

Claisen_Schmidt_Mechanism Figure 1: Claisen-Schmidt Condensation Mechanism Cyclopentanone Cyclopentanone Enolate Cyclopentanone Enolate Cyclopentanone->Enolate Step 1 Nitrobenzaldehyde 3-Nitrobenzaldehyde Adduct β-Hydroxy Ketone Intermediate Nitrobenzaldehyde->Adduct Step 3 Base OH⁻ Base->Cyclopentanone α-H abstraction Enolate->Nitrobenzaldehyde Step 2: Nucleophilic Attack Water H₂O Product 2-(3-Nitrobenzylidene)cyclopentanone (Final Product) Adduct->Product Step 4: Dehydration (-H₂O) Workflow Figure 2: Experimental Workflow A 1. Dissolve 3-Nitrobenzaldehyde in Ethanol B 2. Add Cyclopentanone A->B C 3. Add NaOH(aq) Dropwise B->C D 4. Stir at Room Temp (2-3 hours) C->D E 5. Cool in Ice Bath D->E F 6. Isolate by Vacuum Filtration E->F G 7. Wash with Cold H₂O & Ethanol F->G H 8. Dry Product G->H

Caption: Figure 2: Experimental Workflow.

Product Purification and Characterization

Purification of the crude product is essential to obtain a compound suitable for further use or analysis. Recrystallization is the most effective method.

Purification by Recrystallization
  • Transfer the crude solid to a beaker or Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent, such as ethanol or methanol, until the solid just dissolves. [5]3. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

  • Measure the melting point of the dried crystals. A sharp melting point range indicates high purity.

Spectroscopic Characterization

The identity and purity of the final product should be confirmed using spectroscopic methods.

Analysis MethodExpected Observations & Rationale
FT-IR Spectroscopy ~1685 cm⁻¹: Strong absorption from the C=O (ketone) stretch of the cyclopentanone ring.<[12]br>~1600 cm⁻¹: Absorption from the C=C (alkene) stretch, part of the conjugated system.<[12]br>~1540 & 1350 cm⁻¹: Strong, characteristic absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂). [12]
¹H NMR Spectroscopy ~7.5-8.5 ppm: Complex multiplet signals corresponding to the four protons on the substituted aromatic ring.~7.4 ppm: A singlet or narrow triplet for the vinylic proton (=CH-Ar).~2.5-3.2 ppm: Multiplets corresponding to the four protons on the cyclopentanone ring adjacent to the double bond and carbonyl group.
¹³C NMR Spectroscopy ~196 ppm: Signal for the carbonyl carbon (C=O).~120-150 ppm: Multiple signals for the carbons of the aromatic ring and the vinylic C=C bond.~26-40 ppm: Signals for the sp³ hybridized carbons of the cyclopentanone ring.

Note: Exact chemical shifts (ppm) may vary based on the solvent used for NMR analysis.

Safety Precautions

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves must be worn at all times.

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood.

  • Chemical Hazards:

    • Sodium Hydroxide (NaOH): Corrosive and can cause severe burns. Handle with care.

    • 3-Nitrobenzaldehyde: May cause skin and eye irritation. Avoid inhalation of dust.

    • Ethanol: Flammable liquid. Keep away from open flames and heat sources.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Conclusion and Broader Impact

The Claisen-Schmidt condensation provides a highly effective and reliable route for the synthesis of 2-(3-nitrobenzylidene)cyclopentanone. The protocol detailed herein is robust, utilizing readily available reagents and standard laboratory techniques to produce the target chalcone in good yield and high purity.

The synthesized compound serves as a valuable building block for further chemical modifications and as a candidate for biological screening. As members of the chalcone family, these molecules are of significant interest to the drug development community. [8]Their documented potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents underscores the importance of developing and refining synthetic protocols for their creation. [2][3][13]This guide provides the foundational knowledge for researchers to confidently synthesize and explore the therapeutic potential of this important class of molecules.

References

  • Al-Azawi, R. F. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Journal of Medicinal and Chemical Sciences, 5(5), 726-737. [Link]

  • Pawar, S. K., et al. (2025). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Journal of Survey in Fisheries Sciences, 10(4S), 3328-3338. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Chalcone Derivatives As Potential Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 88(2), 16-21. [Link]

  • Mahapatra, D. K., et al. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Current Organocatalysis, 9(3), 209-222. [Link]

  • Kim, B. T., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1899. [Link]

  • Binate, G., & Ganbarov, K. (2023). BIOLOGICAL ACTIVITY OF CHALCONES AS CARBONYL COMPOUND DERIVATIVES. Advances in Biology & Earth Sciences, 8(1), 19-26. Retrieved from [Link]

  • Rani, N., et al. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(23), 8253. [Link]

  • Russo, G., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry, 10, 1033095. [Link]

  • Abd-Alla, M. A., & El-Shahawy, A. S. (1992). Arylidene polymers: 11. Synthesis of poly [2,5-bis ( m-nitrobenzylidene)- cyclopentanone sulphide] and some theoretical studies. Polymer, 33(20), 4417-4421. [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • Dehghani, M. (2014). Fast, Facile and Convenient Synthesis of α, α-Bis(substituted-arylidene) Cycloalkanones: An improved Protocol. Organic Chemistry: An Indian Journal, 10(2), 49-53. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Claisen-Schmidt Condensation for 2-(3-Nitrobenzylidene)cyclopentanone

Executive Summary The synthesis of 2-(3-nitrobenzylidene)cyclopentanone represents a classic yet critical application of the Claisen-Schmidt condensation in medicinal chemistry. As a chalcone mimic, this -unsaturated ket...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(3-nitrobenzylidene)cyclopentanone represents a classic yet critical application of the Claisen-Schmidt condensation in medicinal chemistry. As a chalcone mimic, this


-unsaturated ketone serves as a versatile scaffold for developing cytotoxic agents, anti-inflammatory drugs, and nonlinear optical materials.

This guide provides a rigorous, field-validated protocol for the mono-condensation of cyclopentanone with 3-nitrobenzaldehyde. Unlike standard textbook procedures, this document focuses on the kinetic control required to prevent the formation of the thermodynamically favored bis-benzylidene byproduct, a common pitfall in cyclic ketone derivatization.

Mechanistic Principles

The reaction is a base-catalyzed cross-aldol condensation followed by a dehydration step (E1cB mechanism). The choice of 3-nitrobenzaldehyde is chemically significant: the nitro group at the meta position functions as a strong electron-withdrawing group (EWG), significantly increasing the electrophilicity of the aldehyde carbonyl carbon without the resonance deactivation seen in para-nitro isomers.

Reaction Pathway

The reaction proceeds through two distinct phases:[1]

  • Aldol Addition: The enolate of cyclopentanone attacks the aldehyde to form a

    
    -hydroxy ketone.
    
  • Dehydration: A base-mediated elimination of water yields the conjugated enone. In this system, the dehydration is spontaneous and irreversible due to the thermodynamic stability of the resulting conjugated system (phenyl ring conjugated with the enone).

The Selectivity Challenge (Mono vs. Bis)

Cyclopentanone possesses two chemically equivalent


-methylene sites. Once the mono-benzylidene product is formed, the remaining 

-methylene site remains acidic. If the concentration of aldehyde is high or the temperature is elevated, a second condensation occurs, yielding 2,5-bis(3-nitrobenzylidene)cyclopentanone .

Control Strategy: To favor the mono-product:

  • Stoichiometry: Use a slight excess of ketone (1.1 : 1).

  • Kinetics: Maintain low temperatures (

    
    ) to distinguish the activation energy barriers of the first vs. second addition.
    
  • Addition Mode: Slow addition of the aldehyde to the ketone/base mixture.

Mechanistic Diagram

ClaisenSchmidtMechanism Reactants Cyclopentanone + Base (OH-) Enolate Enolate Ion (Nucleophile) Reactants->Enolate Deprotonation (Fast) Intermediate β-Hydroxy Ketone (Tetrahedral Intermediate) Enolate->Intermediate Nucleophilic Attack (+ Aldehyde) Aldehyde 3-Nitrobenzaldehyde (Electrophile) Aldehyde->Intermediate Dehydration E1cB Elimination (-H2O) Intermediate->Dehydration Base Catalysis Product 2-(3-Nitrobenzylidene) cyclopentanone Dehydration->Product Conjugation Driven

Figure 1: Step-wise mechanism emphasizing the E1cB elimination pathway typical for aromatic aldehyde condensations.

Experimental Protocol

This protocol is designed for the synthesis of the mono-substituted derivative.

Reagents and Equipment
  • Cyclopentanone: 10 mmol (0.84 g, 0.88 mL)

  • 3-Nitrobenzaldehyde: 10 mmol (1.51 g)[2]

  • Sodium Hydroxide (NaOH): 10% aqueous solution[3]

  • Ethanol (95%): Solvent[2]

  • Hydrochloric Acid (10%): For neutralization

  • Ice bath: Critical for selectivity

Step-by-Step Methodology
StepActionTechnical Rationale (Causality)
1 Preparation Dissolve 1.51 g of 3-nitrobenzaldehyde in 15 mL of ethanol in a beaker. In a separate flask, mix 0.88 mL cyclopentanone with 10 mL ethanol.
2 Catalyst Activation Add 5 mL of 10% NaOH to the cyclopentanone solution while stirring in an ice bath (

). Stir for 10 mins.
3 Controlled Addition Add the aldehyde solution dropwise to the ketone/base mixture over 20 minutes.
4 Reaction Phase Allow the mixture to stir at

for 1 hour, then warm to room temperature for 2 hours.
5 Quenching Pour the reaction mixture into 100 mL of ice-cold water containing ~2 mL of 10% HCl.
6 Isolation Filter the precipitate via vacuum filtration. Wash with cold water (

) and cold ethanol (

).
7 Purification Recrystallize from hot Ethanol or Methanol.
Experimental Workflow Diagram

Workflow Start Start: Reagent Prep EnolatePrep Enolate Formation (Ketone + NaOH, 0°C) Start->EnolatePrep Addition Dropwise Addition of Aldehyde EnolatePrep->Addition Controlled Rate Reaction Stirring (1h @ 0°C -> 2h @ RT) Addition->Reaction Quench Acidic Quench (Ice Water + HCl) Reaction->Quench Precipitation Filtration Vacuum Filtration & Wash Quench->Filtration Purification Recrystallization (EtOH) Filtration->Purification

Figure 2: Operational workflow emphasizing temperature control and sequential addition.

Characterization & Validation

Trustworthiness in synthesis requires spectral validation. The following data points confirm the structure of 2-(3-nitrobenzylidene)cyclopentanone .

Spectral Data Summary
TechniqueParameterObserved ValueStructural Assignment
IR (KBr)


Conjugated C=O[4] (Carbonyl)

C=C (Exocyclic double bond)

NO

(Asymmetric/Symmetric stretch)

H NMR

(ppm)

(s, 1H)
Vinylic proton (=CH-Ar)
(CDCl

)

(m, 4H)
Aromatic protons (3-Nitro substitution pattern)

(m, 2H)

-CH

(Cyclopentanone ring)

(m, 4H)

-CH

(Cyclopentanone ring)
Appearance VisualPale Yellow/Cream SolidConjugation extends chromophore
Interpretation Guidelines
  • The Vinylic Proton: The singlet appearing around 7.3–7.5 ppm is diagnostic. If this signal integrates to 2H relative to the aromatic ring, you have likely formed the bis-product (2,5-disubstituted). For the mono-product, it must integrate to 1H.

  • Carbonyl Shift: The carbonyl peak in IR shifts from ~1740 cm

    
     (native cyclopentanone) to ~1685 cm
    
    
    
    . This "Red Shift" confirms conjugation with the double bond and aromatic ring.

Applications in Drug Discovery[5]

The 2-benzylidenecyclopentanone scaffold is not merely a synthetic exercise; it is a pharmacophore with validated biological utility.

Cytotoxicity & Oncology

This compound acts as a Michael Acceptor . The


-unsaturated ketone moiety can undergo Michael addition with nucleophilic thiol groups (cysteine residues) on proteins.
  • Mechanism: Covalent modification of enzymes or transcription factors (e.g., NF-

    
    B pathway inhibition).
    
  • Selectivity: The 3-nitro group enhances the electrophilicity of the

    
    -carbon, potentially increasing potency against tumor cell lines compared to unsubstituted analogs.
    
Anti-Inflammatory Activity

Derivatives of this scaffold have shown efficacy in inhibiting the 5-LOX (5-lipoxygenase) pathway, a key driver of inflammation. The planar structure allows intercalation into the enzyme's active site.

References

  • Synthesis and Biological Evaluation

    • Rahman, A. F. M. M., et al. (2012).[5] "A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of

      
      -bis-(Substituted-benzylidene)cycloalkanones." Molecules, 17(1), 571-583.[5]
      
  • Mechanistic Insights

    • Li, J. (2020). "Claisen-Schmidt Condensation."[1][2][5][6] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer.

  • Spectral Characterization

    • National Institute of Standards and Technology (NIST).
  • Medicinal Applications

    • Robinson, T. P., et al. (2012). "Synthesis and biological evaluation of aromatic enones related to curcumin." Bioorganic & Medicinal Chemistry, 20(13), 4020-4026.

Sources

Foundational

A Comprehensive Spectroscopic Guide to 2-(3-Nitrobenzylidene)cyclopentanone: From Data Acquisition to Structural Elucidation

Abstract This technical guide provides an in-depth analysis of the spectroscopic data for 2-(3-Nitrobenzylidene)cyclopentanone, a chalcone analogue with significant potential in synthetic chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(3-Nitrobenzylidene)cyclopentanone, a chalcone analogue with significant potential in synthetic chemistry and drug development. Designed for researchers and drug development professionals, this document moves beyond a simple data repository. It offers a detailed exploration of the principles, experimental protocols, and expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind spectral features and grounding the analysis in authoritative principles, this guide serves as a practical and educational resource for the complete structural characterization of this α,β-unsaturated ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of an organic molecule. For 2-(3-Nitrobenzylidene)cyclopentanone, ¹H and ¹³C NMR provide unambiguous evidence for its structure by mapping the chemical environment of each hydrogen and carbon atom.

Expertise & Experience: The Rationale Behind NMR Analysis

The structure of 2-(3-Nitrobenzylidene)cyclopentanone presents several key features that are ideally suited for NMR analysis. The presence of aromatic, vinylic, and aliphatic protons in distinct electronic environments allows for clear signal dispersion in the ¹H NMR spectrum. The electron-withdrawing nature of the nitro group (—NO₂) and the conjugated carbonyl system significantly influences the chemical shifts of nearby nuclei, a phenomenon known as deshielding.[1][2][3] Understanding these effects is critical for accurate peak assignment. In ¹³C NMR, the carbonyl carbon and aromatic carbons attached to or influenced by the nitro group are expected to appear far downfield (at a high ppm value).[4][5]

Experimental Protocol: Acquiring High-Fidelity NMR Data

This protocol outlines a self-validating system for obtaining high-resolution NMR spectra.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of high-purity 2-(3-Nitrobenzylidene)cyclopentanone.
  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
  • Scientist's Note: CDCl₃ is a common choice, but DMSO-d₆ is preferred if solubility is an issue. The choice of solvent can slightly alter chemical shifts.
  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm reference).[1][2]
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition:

  • Use a 400 MHz (or higher) NMR spectrometer for optimal signal resolution.
  • Shim the magnetic field to ensure homogeneity.
  • Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).
  • Acquire a broadband-decoupled ¹³C NMR spectrum (e.g., 1024 or more scans).
  • (Optional but Recommended) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to confirm ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.[6]
Data Interpretation and Structural Assignment

The following tables present representative ¹H and ¹³C NMR data, synthesized from established chemical shift principles and data from analogous compounds.[7][8][9]

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

Peak LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-5', H-4'~2.50m2HCyclopentanone -CH₂-Aliphatic protons adjacent to a CH₂ group.
H-3'~3.00m2HCyclopentanone -CH₂-Aliphatic protons adjacent to the carbonyl group, slightly deshielded.
H-α~7.55s1HVinylic Proton (-C=CH-)Deshielded due to conjugation with both the aromatic ring and the carbonyl group.
H-5~7.65t1HAromatic ProtonCoupled to H-4 and H-6.
H-6~7.90d1HAromatic ProtonDeshielded by adjacent nitro group and coupled to H-5.
H-4~8.20d1HAromatic ProtonStrongly deshielded by the ortho nitro group and coupled to H-5.
H-2~8.40s1HAromatic ProtonDeshielded by adjacent nitro group and proximity to the benzylidene bridge.

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~24.5C-4'Aliphatic carbon in the cyclopentanone ring.
~26.8C-5'Aliphatic carbon in the cyclopentanone ring.
~38.0C-3'Aliphatic carbon alpha to the carbonyl group.
~123.0C-2Aromatic CH ortho to the nitro group.
~124.5C-4Aromatic CH para to the nitro group.
~130.0C-5Aromatic CH meta to the nitro group.
~134.0C-α (Vinylic)Vinylic carbon, part of the conjugated system.
~135.5C-6Aromatic CH ortho to the nitro group.
~137.0C-1Aromatic quaternary carbon attached to the benzylidene bridge.
~142.0C-2'Quaternary carbon of the C=C bond.
~148.5C-3Aromatic quaternary carbon attached to the nitro group.
~195.5C-1' (C=O)Carbonyl carbon, significantly deshielded.[4]
Visualization: Key Structural Relationships

The following diagram illustrates the molecular structure and key correlations that would be observed in a 2D COSY NMR experiment, confirming the connectivity of the proton network.

G mol Halpha H-α H4prime H-4' H5prime H-5' H4prime->H5prime H3prime H-3' H3prime->H4prime H2 H-2 H4 H-4 H5 H-5 H4->H5 H6 H-6 H5->H6

Caption: Correlation of molecular functional groups with their IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers valuable structural clues based on its fragmentation pattern upon ionization.

Expertise & Experience: Predicting Fragmentation Pathways

For 2-(3-Nitrobenzylidene)cyclopentanone (Molecular Formula: C₁₂H₁₁NO₃), the calculated exact mass is 217.0739 u. [10]In Electron Ionization (EI) MS, we expect to see a clear molecular ion peak (M⁺˙) at m/z 217. The fragmentation will likely be driven by the presence of the nitro group and the ketone functionality. Common fragmentation pathways for nitroaromatics include the loss of ·NO₂ (M - 46) and the loss of ·NO followed by CO (M - 30 - 28). [11]The cyclopentanone ring can undergo α-cleavage adjacent to the carbonyl group.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

1. Sample Introduction:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
  • Introduce the sample into the mass spectrometer via a direct insertion probe or, if coupled with chromatography, through a GC column.

2. Ionization and Analysis:

  • Bombard the vaporized sample with high-energy electrons (~70 eV) in the ion source to generate the molecular ion and fragment ions.
  • Accelerate the positively charged ions into the mass analyzer (e.g., a quadrupole).
  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
  • The detector records the abundance of each ion, generating the mass spectrum.
Data Interpretation: Major Fragment Ions

Table 4: Predicted Major Ions in the EI Mass Spectrum

m/z ValueProposed Fragment IonIdentity / Loss
217[C₁₂H₁₁NO₃]⁺˙Molecular Ion (M⁺˙)
187[C₁₂H₁₁O₂]⁺[M - NO]⁺
171[C₁₂H₁₁O]⁺[M - NO₂]⁺
159[C₁₁H₉O]⁺[M - NO - CO]⁺
142[C₁₁H₁₀]⁺˙Loss of NO₂ and C=O from ring
128[C₁₀H₈]⁺˙Further fragmentation
55[C₃H₃O]⁺α-cleavage of cyclopentanone ring

The molecular ion at m/z 217 provides direct confirmation of the compound's molecular weight. The subsequent losses of neutral fragments like NO and NO₂ are highly characteristic of nitroaromatic compounds.

Visualization: Proposed Fragmentation Pathway

This diagram illustrates a plausible fragmentation cascade for the molecular ion under EI conditions.

G M [M]⁺˙ m/z = 217 M_minus_NO2 [M-NO₂]⁺ m/z = 171 M->M_minus_NO2 - ·NO₂ M_minus_NO [M-NO]⁺ m/z = 187 M->M_minus_NO - ·NO M_minus_NO_CO [M-NO-CO]⁺ m/z = 159 M_minus_NO->M_minus_NO_CO - CO

Caption: A simplified EI-MS fragmentation pathway for the target molecule.

Conclusion

The collective evidence from NMR, IR, and Mass Spectrometry provides a definitive and robust characterization of 2-(3-Nitrobenzylidene)cyclopentanone. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework and the connectivity of the aromatic, vinylic, and aliphatic systems. IR spectroscopy validates the presence of the key α,β-unsaturated ketone and nitro functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns consistent with the proposed structure. This comprehensive spectroscopic guide serves as a benchmark for the analysis of this compound and related chalcone derivatives, underpinning future research and development endeavors.

References

  • Spectroscopic studies. Part II. Steric conformations of some αβ-unsaturated ketones. Journal of the Chemical Society B: Physical Organic.[Link]

  • The spectrophotometric determination of alpha beta-unsaturated aldehydes and ketones with Girard-T reagent. I. Essential oils. Journal of Pharmacy and Pharmacology.[Link]

  • Arylidene polymers: 11. Synthesis of poly [2,5-bis ( m-nitrobenzylidene)- cyclopentanone sulphide] and some theoretical studies. Polymer.[Link]

  • UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I). ResearchGate.[Link]

  • Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. The Royal Society of Chemistry.[Link]

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  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.[Link]

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  • 13C NMR Chemical Shifts. Organic Chemistry Data (University of Wisconsin/ACS).[Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.[Link]

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Medicinal Chemistry.[Link]

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  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL.[Link]

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  • Infrared Spectrum of Cyclopentanone. King's Centre for Visualization in Science.[Link]

  • IR Chart. University of Colorado Boulder.[Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.[Link]

  • (2E,5E)-2,5-bis(4-methylbenzylidene)cyclopentanone. SpectraBase.[Link]

  • 1 H-NMR of 1,1-bis (3-nitrobenzoyloxy phenyl) cyclopentane (II). ResearchGate.[Link]

  • SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EFFECT OF BISBENZYLIDENE DERIVATIVES OF CYCLOHEXANONE AND CYCLOPENTANONE. ResearchGate.[Link]

  • Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways. Physical Chemistry Chemical Physics.[Link]

  • PART 19: MASS SPECTRUM OF CYCLOPENTANONE. YouTube.[Link]

  • Benzylidene Cyclopentanone Derivative Photoinitiator for Two-Photon Photopolymerization-Photochemistry and 3D Structures Fabrication for X-ray Application. MDPI.[Link]

Sources

Exploratory

Technical Guide: The Bioactive Potential of Nitrobenzylidene Scaffolds

Executive Summary This technical guide analyzes the pharmacophoric utility of nitrobenzylidene derivatives, specifically focusing on their role as Schiff bases and hydrazones in modern drug discovery. Characterized by th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacophoric utility of nitrobenzylidene derivatives, specifically focusing on their role as Schiff bases and hydrazones in modern drug discovery. Characterized by the azomethine linker (


) coupled with a nitro-substituted aromatic ring, these compounds exhibit a "privileged structure" profile. This guide dissects their dual-action mechanisms—ranging from redox-mediated DNA damage in prokaryotes to kinase modulation in neoplastic cells—and provides validated protocols for their synthesis and biological evaluation.

The Nitrobenzylidene Pharmacophore: Structural Logic

The biological potency of nitrobenzylidene compounds stems from the synergistic electronic effects of the nitro group (


) and the azomethine spacer.
Electronic Push-Pull Mechanism

The nitro group is a strong electron-withdrawing group (EWG). When positioned on the benzylidene ring, it significantly alters the electron density of the azomethine bond.

  • Inductive Effect (

    
    ):  Increases the acidity of the hydrazide 
    
    
    
    proton (if present), enhancing hydrogen bond donor capability at the receptor site.
  • Resonance Effect (

    
    ):  Stabilizes the LUMO (Lowest Unoccupied Molecular Orbital), making the compound a better electron acceptor. This is critical for antimicrobial mechanisms involving nitro-reduction.
    
The Azomethine Linker

The


 bridge is not merely a structural connector; it is a bioisostere of the peptide bond but with distinct conformational rigidity. It facilitates:
  • Metal Chelation: The lone pair on the imine nitrogen can coordinate with metal ions (e.g.,

    
     in urease, 
    
    
    
    in heme), disrupting metalloenzyme function.
  • Hydrophobic Stacking: The planarity allows for intercalation between DNA base pairs.

Therapeutic Applications & Mechanisms[1][2][3]

Antimicrobial & Anti-Urease Activity

Nitrobenzylidene derivatives are potent against multidrug-resistant bacteria (e.g., S. aureus, H. pylori).

  • Mechanism 1: Urease Inhibition (Anti-H. pylori) [1]

    • Target: Urease nickel metallocenter.

    • Action: The nitrobenzylidene scaffold chelates the

      
       ions or binds to the active site flap (Cys319), preventing urea hydrolysis. This re-acidifies the H. pylori microenvironment, rendering it susceptible to gastric acid.
      
    • Key Insight:Ortho-nitro derivatives often show superior activity due to steric locking of the conformation favorable for binding.

  • Mechanism 2: Nitro-Reductase Activation

    • Similar to metronidazole, the nitro group is enzymatically reduced by bacterial nitro-reductases to form transient cytotoxic nitroso (

      
      ) and hydroxylamine (
      
      
      
      ) radicals. These radicals covalently bind to bacterial DNA, causing strand breakage.
Anticancer Activity (Kinase Modulation)

In oncology, these compounds target signaling pathways rather than non-specific cytotoxicity.

  • Target: Receptor Tyrosine Kinases (RTKs) like EGFR and c-Met.

  • Mechanism: The planar structure fits into the ATP-binding pocket of the kinase. The nitro group forms stabilizing electrostatic interactions with lysine or arginine residues deep in the pocket.

  • Apoptosis Induction: Downstream inhibition of PI3K/Akt signaling leads to Caspase-3 activation and mitochondrial depolarization.

Visualization of Mechanisms

Diagram 1: Urease Inhibition & Bacterial Cytotoxicity

This diagram illustrates the dual pathway of nitrobenzylidene compounds against H. pylori: direct enzyme inhibition and radical-mediated DNA damage.

UreaseMechanism cluster_bacteria H. pylori Cell cluster_urease Cytoplasm (Urease Activity) cluster_dna Nucleoid (Genotoxicity) Compound Nitrobenzylidene Compound Urease Urease Enzyme (Ni2+ Active Site) Compound->Urease Chelation/Blocking Neutralization Acid Neutralization (Survival) Compound->Neutralization Inhibits Reductase Nitro-Reductase Compound->Reductase Substrate Entry Ammonia NH3 + CO2 Urease->Ammonia Hydrolysis Urea Urea Urea->Urease Ammonia->Neutralization Radicals Nitroso/Hydroxylamine Radicals Reductase->Radicals Reduction of -NO2 DNA Bacterial DNA Radicals->DNA Covalent Binding Damage Strand Breakage (Cell Death) DNA->Damage

Caption: Dual mechanism of action: Ni(II) chelation inhibits urease (preventing acid acclimatization) while nitro-reduction generates DNA-damaging radicals.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the nitro group position on biological activity, synthesized from multiple studies (e.g., urease inhibition and cytotoxicity assays).

Compound VariantSubstituent PositionBiological TargetActivity Metric (

/ MIC)
SAR Insight
NB-1 Ortho-Nitro (

)
Urease (H. pylori)

Steric bulk at ortho positions often favors urease active site locking.
NB-2 Para-Nitro (

)
Urease (H. pylori)

Less active than ortho for urease, likely due to lack of specific steric fit.
NB-3 Para-Nitro (

)
PC-3 (Prostate Cancer)

Strong EWG at para position enhances cytotoxicity via caspase-3 activation.
NB-4 Meta-Nitro (

)
S. aureusMIC:

Moderate activity; often serves as a balance between lipophilicity and reactivity.
Ref UnsubstitutedPC-3 / Urease

Lack of EWG significantly reduces potency, confirming pharmacophoric role of

.

Experimental Protocols

Protocol A: Synthesis of Nitrobenzylidene Hydrazones

Objective: Synthesize high-purity Schiff bases via condensation. Self-Validating Step: The disappearance of the carbonyl peak (


) and appearance of the imine peak (

) in IR spectroscopy confirms reaction completion.

Reagents:

  • 4-Nitrobenzaldehyde (1.0 eq)

  • Aryl hydrazide (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of aryl hydrazide in 10 mL absolute ethanol in a round-bottom flask.

  • Activation: Add 1.0 mmol of 4-nitrobenzaldehyde. Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen.

  • Reflux: Reflux the mixture at

    
     for 4–6 hours.
    
    • Validation: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) must disappear.
      
  • Precipitation: Cool the reaction mixture to room temperature, then pour into crushed ice.

  • Filtration: Filter the precipitate under vacuum. Wash with cold ethanol (

    
    ) to remove unreacted aldehyde.
    
  • Recrystallization: Recrystallize from hot ethanol to yield needle-like crystals.

Protocol B: Urease Inhibition Assay (Indophenol Method)

Objective: Quantify the potency of synthesized compounds against Jack Bean Urease. Self-Validating Step: Use Acetohydroxamic acid (AHA) as a positive control. If AHA


 is not within 

, the assay is invalid.

Reagents:

  • Jack Bean Urease (

    
    )
    
  • PBS Buffer (pH 6.8)

  • Urea (

    
    )
    
  • Phenol Red indicator

Workflow:

  • Incubation: Mix

    
     of test compound (dissolved in DMSO) with 
    
    
    
    enzyme solution. Incubate at
    
    
    for 15 min.
  • Substrate Addition: Add

    
     of Urea solution. Incubate for 30 min at 
    
    
    
    .
  • Termination & Detection: Add

    
     of Phenol-Hypochlorite reagents (indophenol reaction).
    
  • Measurement: Read Absorbance at

    
     after 20 min.
    
    • Calculation:

      
      .
      
Diagram 2: Experimental Logic Flow

This diagram outlines the critical path from synthesis to lead identification, highlighting the decision gates.

ExperimentalWorkflow Start Start: Reagent Selection Synth Condensation Reaction (Reflux) Start->Synth TLC TLC Check (Aldehyde Consumed?) Synth->TLC TLC->Synth No (Continue Reflux) Purify Recrystallization & Characterization (IR/NMR) TLC->Purify Yes Bioassay Bioassay Screening Purify->Bioassay Urease Urease Assay (IC50) Bioassay->Urease Cyto MTT Assay (Cell Viability) Bioassay->Cyto Decision Hit Selection (IC50 < 10 µM) Urease->Decision Cyto->Decision Decision->Start Fail (Redesign) Lead Lead Candidate Decision->Lead Pass

Caption: Workflow for validating nitrobenzylidene activity. The TLC and IC50 checkpoints serve as critical "Go/No-Go" decision gates.

Future Outlook

The nitrobenzylidene scaffold remains a versatile tool. Future development lies in:

  • NO-Donating Hybrids: Designing "mutual prodrugs" where the nitro group releases nitric oxide (NO) for vasodilation alongside the primary antimicrobial effect.

  • Nanoparticle Conjugation: Attaching these Schiff bases to silver nanoparticles (AgNPs) to enhance membrane penetration and combat resistance.

References

  • Synthesis and biological evaluation of novel (E)-N'-benzylidene hydrazides as novel c-Met inhibitors. National Institutes of Health (NIH). [Link]

  • Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy) acetohydrazide. PubMed. [Link]

  • Biological Activities of Hydrazone Derivatives. National Institutes of Health (NIH). [Link]

  • Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. National Institutes of Health (NIH). [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI / ResearchGate. [Link]

Sources

Foundational

Introduction to α,β-unsaturated ketone chemistry

Introduction to -Unsaturated Ketone Chemistry Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Synthetic Chemists, and Chemical Biologists[1] Executive Summary: The Enone as a Privileged Pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to -Unsaturated Ketone Chemistry

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Synthetic Chemists, and Chemical Biologists[1]

Executive Summary: The Enone as a Privileged Pharmacophore

The


-unsaturated ketone (enone) is not merely a functional group; it is a pivotal "chemical warhead" in modern pharmacotherapy. Historically viewed as a promiscuous alkylator (a "Pan-Assay Interference Compound" or PAIN), the enone has been rehabilitated through the precise engineering of Targeted Covalent Inhibitors (TCIs) .

This guide moves beyond textbook definitions to explore the enone's dual reactivity profile. We examine its role in the resurgence of covalent drugs—exemplified by blockbuster kinase inhibitors like Ibrutinib—and provide rigorous, field-proven protocols for their synthesis and kinetic characterization.

Electronic Structure & Reactivity: The HSAB Dichotomy

The utility of the enone stems from its ambident electrophilicity. Resonance delocalization creates two distinct electrophilic sites: the carbonyl carbon (C-2) and the


-carbon (C-4).
2.1 Orbital Theory and HSAB Principles

According to Frontier Molecular Orbital (FMO) theory and Pearson’s Hard and Soft Acids and Bases (HSAB) principle, reactivity is dictated by the nature of the nucleophile:

  • C-2 (Carbonyl): A "hard" electrophile with high charge density. It interacts with "hard" nucleophiles (high charge/radius ratio, HOMO driven by electrostatics).[1]

    • Nucleophiles:[2] Grignards (

      
      ), Organolithiums (
      
      
      
      ), Hydrides (
      
      
      ).[1]
    • Outcome: 1,2-Addition.

  • C-4 (

    
    -Carbon):  A "soft" electrophile with a larger LUMO coefficient. It interacts with "soft" nucleophiles (polarizable, HOMO driven by orbital overlap).[1]
    
    • Nucleophiles:[2] Thiols (Cysteine), Cuprates (

      
      ), Enolates, Amines.[1]
      
    • Outcome: 1,4-Conjugate Addition (Michael Addition).[1][2]

Visualization: The Reactivity Decision Tree

EnoneReactivity Enone α,β-Unsaturated Ketone (Enone) Prod12 1,2-Addition Product (Allylic Alcohol) Enone->Prod12 Attack at C=O Prod14 1,4-Addition Product (Saturated Ketone/Adduct) Enone->Prod14 Attack at C-β Nucleophile Incoming Nucleophile HardNuc Hard Nucleophile (RMgX, RLi, LAH) Nucleophile->HardNuc High Charge Density SoftNuc Soft Nucleophile (RSH, R2CuLi, RNH2) Nucleophile->SoftNuc High Polarizability HardNuc->Prod12 Kinetic Control SoftNuc->Prod14 Thermodynamic Control

Figure 1: Decision tree illustrating the divergence between 1,2- and 1,4-addition based on nucleophile hardness/softness.

Medicinal Chemistry: The Era of Targeted Covalent Inhibitors (TCIs)

The renaissance of enone chemistry is driven by the success of TCIs. These drugs rely on a two-step mechanism:

  • Recognition: Non-covalent binding (

    
    ) positions the drug within the ATP-binding pocket.
    
  • Reaction: The enone "warhead" executes a Michael addition with a specific non-catalytic cysteine residue (

    
    ).
    
3.1 Case Study: Ibrutinib and BTK

Ibrutinib (Imbruvica) treats Mantle Cell Lymphoma by inhibiting Bruton’s Tyrosine Kinase (BTK).[3][4]

  • Mechanism: The acrylamide moiety of Ibrutinib forms a permanent covalent thioether bond with Cys-481 in the BTK active site.

  • Selectivity: Only kinases with a cysteine at this specific position (e.g., BTK, EGFR, JAK3) are affected, reducing off-target toxicity compared to promiscuous alkylators.[1]

  • Resistance: A mutation of Cysteine 481 to Serine (C481S) abolishes the nucleophilic attack, rendering the drug ineffective—a direct validation of the covalent mechanism [1][2].

Visualization: Covalent Inhibition Mechanism[3][5][6]

CovalentInhibition cluster_protein Target Protein (e.g., BTK) cluster_drug Inhibitor (Ibrutinib) Cys Cysteine-481 (Thiol Nucleophile) Warhead Acrylamide Warhead (Michael Acceptor) Cys->Warhead Nucleophilic Attack (S-) on β-Carbon Complex Covalent Adduct (Irreversible Inhibition) Warhead->Complex Enolate Protonation

Figure 2: Mechanistic flow of a cysteine residue attacking an acrylamide warhead to form a covalent adduct.

Synthetic Architectures: Building the Scaffold

Reliable synthesis is the bedrock of application. While many routes exist, the Claisen-Schmidt Condensation remains the industrial standard for scalability, while the Horner-Wadsworth-Emmons (HWE) offers superior stereocontrol (


-selectivity).
4.1 Comparative Methodologies
MethodologyKey ReagentsAdvantagesLimitations
Aldol (Claisen-Schmidt) NaOH/KOH, EtOHScalable, atom-economical, simple setup.Can suffer from self-condensation; requires purification.
Horner-Wadsworth-Emmons Phosphonate ester, NaHHigh

-stereoselectivity; works on sensitive substrates.
Reagents are more expensive; atom economy is lower (phosphate waste).
Oxidative Dehydrogenation DDQ or IBXConverts saturated ketones directly to enones.[1]DDQ is toxic; purification can be difficult.
Advanced Transformations: Beyond Simple Addition

Once synthesized, the enone can be manipulated using chemoselective transformations.[1][7]

5.1 The Luche Reduction

Reducing the ketone of an enone to an allylic alcohol without reducing the alkene is challenging with standard


 (which often gives 1,4-reduction mixtures).
  • Solution: Use Cerium(III) chloride (

    
    ) with 
    
    
    
    .[8][9]
  • Mechanism: The Ce(III) coordinates to the carbonyl oxygen, increasing its hardness. This promotes 1,2-attack by the borohydride (which becomes harder via ligand exchange with methanol) [3].

5.2 The Nazarov Cyclization

A 4


-electrocyclization used to build cyclopentenones, a core motif in prostaglandins.[10]
  • Mechanism: Acid-catalyzed generation of a pentadienyl cation followed by conrotatory ring closure [4].[10][11]

Experimental Protocols
Protocol A: Robust Synthesis of Chalcone (Aldol Condensation)

A standardized protocol for generating a library of enones for screening.

Reagents: Acetophenone (10 mmol), Benzaldehyde (10 mmol), NaOH (10% aq), Ethanol (95%).[1]

  • Preparation: Dissolve acetophenone (1.20 g) and benzaldehyde (1.06 g) in ethanol (15 mL) in a round-bottom flask.

  • Catalysis: Add 10 mL of 10% NaOH solution dropwise while stirring vigorously at 0°C (ice bath).

  • Reaction: Allow the mixture to warm to room temperature. Stir for 4–6 hours. Critical Step: Monitor consumption of benzaldehyde via TLC (Hexane/EtOAc 4:1). The product usually precipitates as a yellow solid.

  • Quench & Isolation: Cool the mixture in an ice bath. Filter the precipitate. Wash the solid with cold water (

    
     mL) to remove base and cold ethanol (
    
    
    
    mL) to remove unreacted starting material.
  • Purification: Recrystallize from hot ethanol if necessary.

  • Validation:

    
     NMR should show characteristic doublet coupling (
    
    
    
    Hz) for the vinylic protons, confirming the
    
    
    -geometry.
Protocol B: Kinetic Thiol Reactivity Assay (GSH-Trapping)

Essential for determining the "tunability" of a warhead in drug discovery.

Objective: Measure the second-order rate constant (


) of the enone with Glutathione (GSH).
  • Setup: Prepare a 10 mM stock of the enone in DMSO-

    
     and a 20 mM stock of GSH (buffered to pH 7.4 in 
    
    
    
    ).
  • Initiation: Mix enone and GSH in an NMR tube at a 1:10 ratio (pseudo-first-order conditions).

  • Monitoring: Immediately insert into the NMR spectrometer (preset to 37°C). Acquire

    
     spectra every 5 minutes for 2 hours.
    
  • Analysis: Track the disappearance of the vinylic proton signals. Plot

    
     vs. time.
    
  • Calculation: The slope of the line is

    
    . The second-order rate constant 
    
    
    
    .
    • Interpretation: A

      
       that is too high (
      
      
      
      ) suggests the warhead is too reactive and likely toxic. A
      
      
      too low suggests poor potency.
References
  • Singh, J., et al. (2011).[1] "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317.[1] Link

  • Woyach, J. A., et al. (2014).[1] "Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib." New England Journal of Medicine, 370(24), 2286-2294.[1] Link

  • Gemal, A. L., & Luche, J. L. (1981).[1] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 103(18), 5454–5459.[1] Link

  • Frontier, A. J., & Collison, C. (2005).[1] "The Nazarov cyclization in organic synthesis. Recent advances." Tetrahedron, 61(32), 7577-7606.[1] Link

Sources

Protocols & Analytical Methods

Method

The Pivotal Role of 2-(3-Nitrobenzylidene)cyclopentanone in Modern Organic Synthesis: A Guide for Researchers

In the landscape of synthetic organic chemistry, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Among these, α,β-unsaturated ketones, or chalco...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Among these, α,β-unsaturated ketones, or chalcones, serve as powerful building blocks. This guide focuses on a particularly valuable, yet often overlooked, intermediate: 2-(3-Nitrobenzylidene)cyclopentanone . The presence of the electron-withdrawing nitro group on the phenyl ring, coupled with the reactive enone system, imbues this molecule with a unique chemical reactivity, making it a cornerstone for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential.

This document provides an in-depth exploration of the synthesis, characterization, and synthetic applications of 2-(3-nitrobenzylidene)cyclopentanone, tailored for researchers, scientists, and professionals in drug development. The protocols and insights presented herein are designed to be both instructional and explanatory, elucidating the chemical principles that underpin the experimental procedures.

I. Synthesis of 2-(3-Nitrobenzylidene)cyclopentanone: The Claisen-Schmidt Condensation

The most direct and efficient method for the synthesis of 2-(3-nitrobenzylidene)cyclopentanone is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the cross-aldol condensation of an aldehyde (in this case, 3-nitrobenzaldehyde) with a ketone (cyclopentanone), followed by dehydration to yield the α,β-unsaturated ketone.[1]

The choice of a base is critical in this reaction. While strong bases like sodium hydroxide can be used, organic bases such as piperidine offer milder reaction conditions and can minimize side reactions, leading to cleaner product formation. The electron-withdrawing nitro group on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the enolate of cyclopentanone and generally leading to high yields.

Conceptual Workflow for Claisen-Schmidt Condensation

claisen_schmidt_workflow reagents 3-Nitrobenzaldehyde + Cyclopentanone reaction Claisen-Schmidt Condensation reagents->reaction catalyst Piperidine (Catalyst) catalyst->reaction workup Acidification & Purification reaction->workup product 2-(3-Nitrobenzylidene)cyclopentanone workup->product

Caption: Workflow for the synthesis of 2-(3-Nitrobenzylidene)cyclopentanone.

Detailed Synthetic Protocol

Materials:

  • 3-Nitrobenzaldehyde

  • Cyclopentanone

  • Piperidine

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Distilled water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitrobenzaldehyde (0.1 mol, 15.11 g) and cyclopentanone (0.1 mol, 8.41 g) in 100 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add piperidine (0.01 mol, 0.99 mL) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water with constant stirring.

  • Acidification: Acidify the mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the crude product.

  • Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold distilled water to remove any unreacted starting materials and catalyst.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield a pale yellow solid.

  • Drying: Dry the purified product in a desiccator over anhydrous sodium sulfate to obtain pure 2-(3-nitrobenzylidene)cyclopentanone.

II. Characterization of 2-(3-Nitrobenzylidene)cyclopentanone

Accurate characterization of the synthesized intermediate is crucial for its use in subsequent reactions. The following table summarizes the expected spectroscopic data for 2-(3-nitrobenzylidene)cyclopentanone, based on data from analogous compounds.

Technique Expected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.30-8.40 (m, 1H, Ar-H), 8.15-8.25 (d, 1H, Ar-H), 7.70-7.80 (d, 1H, Ar-H), 7.55-7.65 (t, 1H, Ar-H), 7.50 (s, 1H, C=CH), 2.90-3.00 (t, 2H, CH₂), 2.60-2.70 (t, 2H, CH₂), 2.00-2.10 (m, 2H, CH₂)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 206.0 (C=O), 148.5 (Ar-C-NO₂), 138.0 (Ar-C), 136.0 (C=CH), 135.0 (Ar-C), 130.0 (Ar-C), 124.0 (Ar-C), 123.0 (Ar-C), 38.0 (CH₂), 33.0 (CH₂), 26.0 (CH₂)
IR (KBr) ν (cm⁻¹): 3100-3000 (Ar C-H), 2950-2850 (Aliphatic C-H), 1710-1690 (C=O, conjugated), 1640-1620 (C=C), 1530-1510 (asymmetric NO₂ stretch), 1350-1330 (symmetric NO₂ stretch)
Mass Spec (EI) m/z (%): 217 (M⁺), 187, 171, 155, 128, 115, 102

Note: The presented spectroscopic data is predicted based on known values for structurally similar compounds and should be confirmed by experimental analysis.

III. Applications in the Synthesis of Heterocyclic Scaffolds

The true utility of 2-(3-nitrobenzylidene)cyclopentanone lies in its ability to serve as a versatile precursor for the synthesis of various heterocyclic compounds, many of which exhibit promising biological activities, including antitumor and antimicrobial properties.[1][2]

A. Synthesis of Tetrahydrobenzo[b]thiophene Derivatives

The Gewald reaction provides a straightforward route to highly substituted thiophenes. The reaction of 2-(3-nitrobenzylidene)cyclopentanone with elemental sulfur and a compound containing an active methylene group, such as malononitrile, in the presence of a base, leads to the formation of a tetrahydrobenzo[b]thiophene derivative. These thiophene-fused systems are of significant interest in medicinal chemistry.[2]

gewald_reaction start 2-(3-Nitrobenzylidene)cyclopentanone reaction Gewald Reaction (Base-catalyzed) start->reaction reagents Malononitrile + Elemental Sulfur reagents->reaction product 2-Amino-3-cyano-4-(3-nitrophenyl)- 4,5,6,7-tetrahydrobenzo[b]thiophene reaction->product

Caption: Synthesis of a tetrahydrobenzo[b]thiophene derivative.

Materials:

  • 2-(3-Nitrobenzylidene)cyclopentanone

  • Malononitrile

  • Elemental sulfur

  • Triethylamine

  • Ethanol

  • Standard laboratory glassware for reflux and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 2-(3-nitrobenzylidene)cyclopentanone (0.01 mol, 2.17 g), malononitrile (0.01 mol, 0.66 g), and elemental sulfur (0.01 mol, 0.32 g) in 30 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of triethylamine (approximately 0.5 mL) to the suspension.

  • Reaction: Heat the mixture to reflux for 3-4 hours with continuous stirring.

  • Work-up and Isolation: After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF).

B. Synthesis of 4H-Pyran Derivatives

2-(3-Nitrobenzylidene)cyclopentanone can also be utilized in multicomponent reactions to construct pyran-annulated heterocyclic systems. The reaction with an active methylene compound like malononitrile, in the presence of a basic catalyst, proceeds through a Michael addition followed by intramolecular cyclization to afford a 4H-pyran derivative.[1] These scaffolds are precursors to compounds with a wide range of biological activities, including potential antitumor agents.[1]

pyran_synthesis start 2-(3-Nitrobenzylidene)cyclopentanone reaction Michael Addition & Intramolecular Cyclization (Base-catalyzed) start->reaction reagent Malononitrile reagent->reaction product 2-Amino-3-cyano-4-(3-nitrophenyl)-4,5,6,7- tetrahydrocyclopenta[b]pyran reaction->product

Caption: Synthesis of a 4H-pyran derivative.

Materials:

  • 2-(3-Nitrobenzylidene)cyclopentanone

  • Malononitrile

  • Triethylamine

  • Ethanol

  • Standard laboratory glassware for reflux and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-(3-nitrobenzylidene)cyclopentanone (0.01 mol, 2.17 g) and malononitrile (0.01 mol, 0.66 g) in 30 mL of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of triethylamine (approximately 0.5 mL) to the solution.

  • Reaction: Reflux the reaction mixture for 2-3 hours.

  • Work-up and Isolation: Upon cooling, a solid product will precipitate. Collect the solid by filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 4H-pyran derivative.

IV. Conclusion

2-(3-Nitrobenzylidene)cyclopentanone is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation via the Claisen-Schmidt condensation and its reactivity towards various nucleophiles make it an excellent starting material for the construction of a wide range of heterocyclic compounds. The protocols and data presented in this guide are intended to empower researchers to explore the full potential of this important building block in the development of novel molecules with potential applications in medicinal chemistry and materials science.

V. References

  • Samir, E. M. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3, e2532. [Link]

  • Abdel-Ghani, T. M., et al. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Anticancer Agents in Medicinal Chemistry, 20(3), 335-345. [Link]

Sources

Application

Application Notes and Protocols for the Use of 2-(3-Nitrobenzylidene)cyclopentanone in Michael Addition Reactions

Introduction: Strategic Importance of 2-(3-Nitrobenzylidene)cyclopentanone as a Michael Acceptor In the landscape of modern synthetic organic chemistry and drug development, the Michael addition reaction stands as a corn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 2-(3-Nitrobenzylidene)cyclopentanone as a Michael Acceptor

In the landscape of modern synthetic organic chemistry and drug development, the Michael addition reaction stands as a cornerstone for stereoselective carbon-carbon and carbon-heteroatom bond formation.[1][2] This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a thermodynamically controlled process, valued for its reliability and broad applicability in constructing complex molecular architectures.[3]

2-(3-Nitrobenzylidene)cyclopentanone emerges as a particularly valuable Michael acceptor for several strategic reasons. The molecule's architecture, featuring an α,β-unsaturated ketone, is inherently activated for nucleophilic attack at the β-carbon. The electron-withdrawing nature of the conjugated ketone system polarizes the double bond, rendering the β-carbon electrophilic. This effect is significantly amplified by the presence of the nitro group on the benzylidene moiety. The potent electron-withdrawing capacity of the nitro group further delocalizes electron density, enhancing the electrophilicity of the β-carbon and thereby increasing its reactivity towards a wide array of Michael donors.

The resulting Michael adducts are of significant interest in medicinal chemistry and materials science. The 1,5-dicarbonyl functionality that can be generated, or the introduction of heteroatoms, creates versatile intermediates for the synthesis of bioactive heterocyclic compounds, natural product analogues, and functionalized materials.[4] For instance, related nitrobenzylidene structures have shown promise as antibacterial agents, highlighting the potential for the Michael adducts of 2-(3-nitrobenzylidene)cyclopentanone to serve as scaffolds for novel therapeutics.[5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth mechanistic insights and field-proven protocols for the application of 2-(3-nitrobenzylidene)cyclopentanone in Michael addition reactions with various nucleophiles.

Reaction Mechanism: A Stepwise View of the Conjugate Addition

The Michael addition reaction proceeds via a well-established three-step mechanism when employing a base to generate the nucleophile:[1][3]

  • Nucleophile Formation: A base abstracts an acidic proton from the Michael donor (e.g., the α-proton of a malonate, a thiol proton, or an amine proton) to generate a resonance-stabilized nucleophile (an enolate, thiolate, or amide). The stability of this nucleophile is crucial for the reaction to proceed efficiently.[3]

  • Nucleophilic Attack: The generated nucleophile attacks the electrophilic β-carbon of the 2-(3-nitrobenzylidene)cyclopentanone. This conjugate addition step results in the formation of a new single bond and a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is subsequently protonated, typically by the conjugate acid of the base used in the first step or during aqueous workup, to yield the final, neutral Michael adduct.

The thermodynamic favorability of this reaction is a key driver, stemming from the conversion of a relatively weak carbon-carbon π-bond into a stronger σ-bond.[3]

Michael Addition Mechanism cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Nu-H Nucleophile (Nu-H) Nu Nucleophile Anion (Nu⁻) Nu-H->Nu + Base Base Base Base-H Protonated Base (Base-H⁺) Acceptor Nu->Acceptor Enolate Enolate Intermediate Acceptor->Enolate + Nu⁻ Product Michael Adduct Enolate->Product + Base-H⁺ Enolate->Product Base_regen Base

Caption: Generalized mechanism of a base-catalyzed Michael addition reaction.

Experimental Protocols

The following protocols are provided as robust starting points for conducting Michael addition reactions with 2-(3-nitrobenzylidene)cyclopentanone. Optimization of reaction conditions (e.g., catalyst loading, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Thia-Michael Addition of Thiols

The conjugate addition of thiols (thia-Michael addition) is often a highly efficient reaction that can proceed under mild, base-catalyzed or even catalyst-free conditions to yield β-thio-ketones.[6]

Rationale for Experimental Choices:

  • Catalyst: Triethylamine (Et₃N) is a mild, organic base sufficient to deprotonate the thiol to the corresponding thiolate, initiating the reaction without promoting side reactions.

  • Solvent: Dichloromethane (DCM) is a common, relatively non-polar solvent that provides good solubility for both the substrate and the thiol.

  • Workup: A simple aqueous workup is used to remove the catalyst and any water-soluble byproducts.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 2-(3-nitrobenzylidene)cyclopentanone (1.0 mmol, 1.0 eq.) in dichloromethane (10 mL) in a round-bottom flask, add the desired thiol (e.g., thiophenol, benzyl thiol) (1.2 mmol, 1.2 eq.).

  • Catalyst Addition: Add triethylamine (0.1 mmol, 0.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Workup: Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Michael adduct.

Protocol 2: Aza-Michael Addition of Amines

The addition of amines (aza-Michael addition) is a powerful method for the synthesis of β-amino carbonyl compounds. These reactions can be catalyzed by various catalysts, including basic catalysts like animal bone meal (ABM) which is an eco-friendly option.[4]

Rationale for Experimental Choices:

  • Catalyst: Doped Animal Bone Meal (e.g., KF/ABM) has been shown to be a highly effective and recyclable heterogeneous catalyst for aza-Michael additions, offering high yields under mild conditions.[4]

  • Solvent: Methanol is a suitable protic solvent that facilitates the reaction and allows for easy filtration of the heterogeneous catalyst.[4]

  • Workup: The heterogeneous nature of the catalyst allows for simple filtration, simplifying the purification process.

Step-by-Step Methodology:

  • Reaction Setup: In a flask, combine 2-(3-nitrobenzylidene)cyclopentanone (1.0 mmol, 1.0 eq.), the amine (e.g., aniline, benzylamine) (1.1 mmol, 1.1 eq.), and methanol (10 mL).

  • Catalyst Addition: Add the KF/ABM catalyst (e.g., 100 mg) to the mixture.

  • Reaction Monitoring: Stir the mixture at room temperature, monitoring the reaction by TLC.

  • Workup: Once the reaction is complete, filter off the catalyst and wash it with dichloromethane.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 3: Michael Addition of Carbon Nucleophiles (Diethyl Malonate)

The addition of "soft" carbon nucleophiles, such as the enolate of diethyl malonate, is a classic Michael addition for forming new carbon-carbon bonds. These reactions are typically catalyzed by a base strong enough to deprotonate the active methylene compound.

Rationale for Experimental Choices:

  • Base: Sodium ethoxide (NaOEt) is a standard base used to generate the enolate of diethyl malonate in ethanol.

  • Solvent: Ethanol is the corresponding alcohol to the alkoxide base, preventing transesterification side reactions.

  • Quenching: The reaction is quenched with a mild acid (saturated aqueous NH₄Cl) to neutralize the remaining base and protonate the enolate product.

Step-by-Step Methodology:

  • Enolate Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 mmol, 1.1 eq.) in anhydrous ethanol (10 mL). Cool the solution to 0 °C in an ice bath.

  • Nucleophile Addition: Add diethyl malonate (1.2 mmol, 1.2 eq.) dropwise to the stirred solution. Stir for 15-30 minutes at 0 °C to ensure complete formation of the enolate.

  • Substrate Addition: Dissolve 2-(3-nitrobenzylidene)cyclopentanone (1.0 mmol, 1.0 eq.) in a minimal amount of anhydrous ethanol and add it dropwise to the enolate solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Expected Outcomes

The following tables summarize typical yields and conditions for Michael addition reactions with substrates analogous to 2-(3-nitrobenzylidene)cyclopentanone. This data provides a benchmark for expected outcomes.

Table 1: Aza-Michael Addition to Chalcones with Doped Animal Bone Meal Catalysts [4]

Nucleophile (Amine)CatalystSolventTime (h)Yield (%)
AnilineKF/ABMMethanol292
p-MethoxyanilineKF/ABMMethanol1.595
BenzylamineNaNO₃/ABMMethanol2.591

Table 2: Michael Addition of Diethyl Malonate to Chalcones

Catalyst SystemSolventTime (h)Yield (%)
NiCl₂/Sparteine (10 mol%)Toluene1290
CuCl₂/Sparteine (10 mol%)Toluene1885
CoCl₂/Sparteine (10 mol%)Toluene2482

Visualizing the Workflow

A systematic approach is crucial for the successful execution and analysis of Michael addition reactions.

Experimental_Workflow A Reaction Setup (Substrate, Nucleophile, Catalyst, Solvent) B Reaction Monitoring (TLC, LC-MS) A->B C Workup (Quenching, Extraction, Drying) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, IR, HRMS) D->E

Caption: A typical experimental workflow for Michael addition reactions.

Conclusion

2-(3-Nitrobenzylidene)cyclopentanone is a highly activated and versatile Michael acceptor with significant potential for the synthesis of complex and potentially bioactive molecules. The protocols detailed in this guide, covering thia-Michael, aza-Michael, and carbon-Michael additions, provide a solid foundation for researchers to explore its synthetic utility. The key to successful application lies in the rational selection of nucleophiles, catalysts, and reaction conditions, tailored to the specific synthetic goal. The resulting adducts are rich in functionality, offering numerous avenues for further chemical transformations and the development of novel compounds for the pharmaceutical and materials science industries.

References

  • New eco-friendly animal bone meal catalysts for preparation of chalcones and aza-Michael adducts. PMC. [Link]

  • Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Longdom Publishing. [Link]

  • Highly Enantioselective Michael Addition of Nitroalkanes to Chalcones Using Chiral Squaramides as Hydrogen Bonding Organocatalysts. ACS Publications. [Link]

  • ChemInform Abstract: Michael Addition of Active Methylene Compounds to Chalcone Derivatives Using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. ResearchGate. [Link]

  • Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. PMC. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System. ACS Publications. [Link]

  • Solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds. ResearchGate. [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Publishing. [Link]

  • Michael reactions are conjugate-addition reactions of doubly stabilized enolates such as malonic ester, acetoacetic ester, and the like with ɑ, β-unsaturated carbonyl compounds. Chemistry Steps. [Link]

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. PMC. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Thia-Michael Reaction under Heterogeneous Catalysis. MDPI. [Link]

  • MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. ADICHEMISTRY. [Link]

  • Asymmetric Michael addition of malonates to enones catalyzed by a siloxy amino acid lithium salt. huscap. [Link]

  • Applications of Michael Addition Reaction in Organic Synthesis. ResearchGate. [Link]

  • In organic chemistry, the Michael reaction or Michael 1,4 addition is a reaction between a Michael donor (an enolate or other nucleophile) and a Michael acceptor (usually an α,β-unsaturated carbonyl) to produce a Michael adduct by creating a carbon-carbon bond at the acceptor's β-carbon. Wikipedia. [Link]

Sources

Method

Scale-up synthesis of 2-(3-Nitrobenzylidene)cyclopentanone

Application Note: Scale-Up Synthesis of 2-(3-Nitrobenzylidene)cyclopentanone Executive Summary & Strategic Context This guide details the protocol for the scale-up synthesis of 2-(3-nitrobenzylidene)cyclopentanone (3-NBC...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2-(3-Nitrobenzylidene)cyclopentanone

Executive Summary & Strategic Context

This guide details the protocol for the scale-up synthesis of 2-(3-nitrobenzylidene)cyclopentanone (3-NBCP). This compound is a critical intermediate in the synthesis of bioactive heterocycles, liquid crystals, and potentially cytotoxic agents.

The Core Challenge: The primary difficulty in synthesizing this mono-benzylidene derivative is selectivity . Cyclopentanone has two active


-methylene sites. Standard protocols often yield the thermodynamic bis-benzylidene product (2,5-bis(3-nitrobenzylidene)cyclopentanone).

The Solution: To achieve high fidelity for the mono-product during scale-up, this protocol utilizes a kinetic control strategy :

  • Stoichiometric Asymmetry: Using a significant molar excess of cyclopentanone (the "solvent-reactant" approach).

  • Controlled Addition: Slow addition of the limiting reagent (aldehyde) to the buffered ketone enolate.

  • Thermal Regulation: Maintaining low temperatures to suppress the second condensation event.

Reaction Mechanism & Logic

The synthesis proceeds via a Claisen-Schmidt Condensation (Cross-Aldol Condensation followed by Dehydration).

Mechanistic Pathway (DOT Visualization)

ClaisenSchmidt Reactants Cyclopentanone (Excess) Enolate Enolate Ion (Kinetic) Reactants->Enolate Deprotonation Base Base (OH-) Base->Enolate Aldol β-Hydroxy Ketone (Intermediate) Enolate->Aldol Nucleophilic Attack Aldehyde 3-Nitrobenzaldehyde (Limiting Reagent) Aldehyde->Aldol Product 2-(3-Nitrobenzylidene) cyclopentanone Aldol->Product Elimination (E1cB) Dehydration - H2O (Irreversible) Dehydration->Product SideProduct Bis-Benzylidene (Impurity) Product->SideProduct Over-reaction (Avoid via Excess Ketone)

Figure 1: Mechanistic flow of the base-catalyzed Claisen-Schmidt condensation highlighting the critical branch point for bis-substitution.

Materials & Equipment

Reagents:

  • 3-Nitrobenzaldehyde (3-NBA): 1.0 Equivalent (Limiting Reagent). Purity >98%.

  • Cyclopentanone: 3.0 - 5.0 Equivalents. Acts as both reactant and co-solvent to favor mono-substitution.

  • Sodium Hydroxide (NaOH): 20% aq. solution or pellets dissolved in MeOH.

  • Solvent: Ethanol (95%) or Methanol.

  • Quenching Agent: Dilute Hydrochloric Acid (1M HCl).

Equipment:

  • Jacketed Glass Reactor (1L - 5L capacity) with overhead mechanical stirring.

  • Temperature Control Unit (Chiller/Heater).

  • Addition Funnel (Pressure-equalizing).

  • Vacuum Filtration Setup (Buchner funnel).

Scale-Up Protocol (100g Scale)

Target Yield: ~80-120g (Dependent on scale of aldehyde) Basis: 0.5 mol of 3-Nitrobenzaldehyde (~75.5 g)

Step 1: Reactor Setup & Enolate Generation
  • Charge the reactor with Cyclopentanone (126 g, 1.5 mol, 3.0 equiv) and Ethanol (300 mL) .

  • Cool the mixture to 0°C - 5°C .

    • Expert Note: Low temperature reduces the kinetic energy, favoring the formation of the mono-enolate and slowing the second deprotonation event.

  • Start Stirring at 250-300 RPM.

  • Add Base: Slowly add NaOH solution (10% w/v, 20 mL) dropwise over 10 minutes.

    • Checkpoint: The solution may turn slightly yellow/orange due to enolate formation. Monitor internal temperature; do not exceed 10°C.

Step 2: Controlled Addition (The Selectivity Step)
  • Prepare Solution: Dissolve 3-Nitrobenzaldehyde (75.5 g, 0.5 mol) in Ethanol (150 mL) . Mild heating may be required to dissolve; ensure it is cooled back to RT before addition.

  • Addition: Add the aldehyde solution to the reactor slowly over 45-60 minutes.

    • Critical Parameter: The concentration of aldehyde must remain low relative to the ketone enolate at all times.

  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) and stir for 2-4 hours .

Step 3: Monitoring & Quenching
  • TLC Monitoring: Use 20% Ethyl Acetate in Hexanes.

    • Starting Material (Aldehyde): Rf ~ 0.6

    • Mono-Product: Rf ~ 0.4 (Distinct spot)

    • Bis-Product: Rf ~ 0.3 (Avoid this; if seen, stop reaction immediately).

  • Quench: Once conversion is >95%, cool to 5°C and neutralize with 1M HCl until pH ~6-7.

    • Why? Neutralization stops the reversible retro-aldol reaction and prevents further condensation during workup.

Step 4: Isolation & Purification
  • Evaporation: Remove excess ethanol and unreacted cyclopentanone under reduced pressure (Rotary Evaporator).

    • Note: Cyclopentanone (bp 130°C) will distill off; can be recycled.

  • Precipitation: Add ice-cold water (500 mL) to the residue. The crude product will precipitate as a solid.[1]

  • Filtration: Filter the solid and wash with cold water (3 x 100 mL) to remove salts.

  • Recrystallization: Recrystallize from hot Ethanol (95%) .

    • Dissolve crude solid in minimum boiling ethanol.

    • Cool slowly to RT, then 4°C.

    • Filter yellow needles.

Process Control & Data

Workflow Diagram

Protocol Setup Step 1: Charge Reactor Cyclopentanone (3 eq) + EtOH Cool to 0°C BaseAdd Step 2: Base Addition Cat. NaOH Generate Enolate Setup->BaseAdd AldehydeAdd Step 3: Slow Addition 3-Nitrobenzaldehyde (Limiting Reagent) BaseAdd->AldehydeAdd Reaction Reaction Phase 2-4 Hours @ 25°C Monitor TLC AldehydeAdd->Reaction Quench Step 4: Quench Neutralize with HCl pH 6-7 Reaction->Quench Workup Step 5: Isolation Evaporate Solvent Precipitate w/ Water Quench->Workup Purify Step 6: Recrystallization (Ethanol) Workup->Purify

Figure 2: Operational workflow for the scale-up synthesis.

Characterization Data
ParameterSpecificationNotes
Appearance Pale Yellow/Cream SolidDarker orange/brown indicates bis-product or polymerization.
Melting Point 130°C - 135°C (Estimated)Bis-product melts significantly higher (>230°C) [1].
1H NMR (CDCl3)

7.4-7.6 (1H, t, Vinyl)
Look for the single vinyl proton triplet.
Yield 75% - 85%Based on 3-Nitrobenzaldehyde.

Self-Validating Check:

  • MP Check: If your product melts >200°C, you have failed to control selectivity and synthesized the bis-derivative.

  • Solubility: The mono-product is significantly more soluble in ethanol than the bis-product. If a solid precipitates during the reaction at reflux, it is likely the bis-impurity.

Safety & Waste Management

  • Nitro Compounds: Aromatic nitro compounds can be energetic. While 3-NBA is stable, avoid subjecting the dry product to excessive heat or friction.

  • Exotherm: The aldol condensation is exothermic. On a kg-scale, active cooling is mandatory during base addition.

  • Waste: The filtrate contains excess cyclopentanone. Do not dispose of down the drain. Collect for solvent recovery (distillation) or incineration as organic waste.

References

  • Organic Chemistry Portal. Aldol Condensation: Claisen-Schmidt. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST).[2] Cyclopentanone Properties. Retrieved from [Link]

Sources

Application

Use of 2-(3-Nitrobenzylidene)cyclopentanone in materials science and polymer chemistry.

Advanced Protocols for NLO Materials and Photopolymerization Executive Summary 2-(3-Nitrobenzylidene)cyclopentanone (herein referred to as 3NBCP ) is a conjugated chalcone derivative belonging to the class of diarylidene...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for NLO Materials and Photopolymerization

Executive Summary

2-(3-Nitrobenzylidene)cyclopentanone (herein referred to as 3NBCP ) is a conjugated chalcone derivative belonging to the class of diarylidenecycloalkanones. Unlike its para-substituted counterparts, the meta-nitro substitution in 3NBCP induces unique non-centrosymmetric crystal packing, making it a critical candidate for Second Harmonic Generation (SHG) and Nonlinear Optical (NLO) applications.

Furthermore, the


-unsaturated ketone moiety serves as a reactive center for [2+2] photocycloaddition , allowing 3NBCP to function as a photocrosslinker or photoinitiator in polymer chemistry.

This guide provides high-fidelity protocols for the synthesis, single-crystal growth, and polymer integration of 3NBCP.

Chemical Profile & Mechanism of Action
PropertySpecification
IUPAC Name (E)-2-(3-nitrobenzylidene)cyclopentan-1-one
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Appearance Pale yellow to orange crystalline solid
Melting Point 158–162 °C (Dependent on polymorph)
Absorption (

)
~310–330 nm (Solvent dependent)
NLO Efficiency ~1.5–3x Urea (SHG Powder Test)
Mechanistic Insight: Why 3-Nitro?

In NLO material design, "push-pull" chromophores are desired. While p-nitro derivatives offer stronger charge transfer, they often crystallize in centrosymmetric space groups (due to dipole pairing), canceling out macroscopic NLO activity. The m-nitro group in 3NBCP disrupts this symmetry, increasing the probability of acentric crystallization (e.g., Space Group


), which is a prerequisite for SHG activity.
Module A: Synthesis & Purification Protocol

Objective: Synthesis of high-purity (E)-3NBCP via Claisen-Schmidt Condensation.

Reagents:
  • Cyclopentanone (99%, ACS Reagent)

  • 3-Nitrobenzaldehyde (98%)

  • Sodium Hydroxide (NaOH) pellets

  • Ethanol (Absolute) and Distilled Water

Step-by-Step Protocol:
  • Stoichiometric Preparation:

    • Dissolve 3-Nitrobenzaldehyde (15.1 g, 0.1 mol) in Ethanol (100 mL) in a 250 mL round-bottom flask.

    • Critical Step: To favor the mono-benzylidene product over the bis-product, maintain a slight excess of ketone. Add Cyclopentanone (9.0 mL, ~0.105 mol) .

  • Catalysis:

    • Prepare a solution of NaOH (2.0 g) in Water (10 mL) .

    • Add the base dropwise to the aldehyde/ketone mixture at 0–5 °C (ice bath) with vigorous magnetic stirring.

    • Note: Low temperature prevents self-condensation of the ketone and polymerization side-reactions.

  • Reaction Phase:

    • Allow the mixture to stir at room temperature for 3–4 hours . A yellow precipitate will form as the condensation proceeds.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation & Purification:

    • Pour the reaction mixture into Ice-Cold Water (200 mL) containing dilute HCl (to neutralize excess base).

    • Filter the crude solid using a Buchner funnel.

    • Recrystallization: Dissolve the crude solid in boiling Ethanol . Allow to cool slowly to room temperature.

    • Yield: Expect 70–80%.

Workflow Visualization

SynthesisWorkflow Reactants Reactants (Cyclopentanone + 3-Nitrobenzaldehyde) Mixing Catalysis (NaOH/EtOH, 0°C) Reactants->Mixing Add dropwise Reaction Condensation (3-4 hrs, RT) Mixing->Reaction Stir Quench Acid Quench (Ice Water + HCl) Reaction->Quench Precipitate Filter Filtration Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Crude Solid Product Pure (E)-3NBCP Recryst->Product Slow Cool

Figure 1: Claisen-Schmidt synthesis workflow for high-purity 3NBCP.

Module B: Crystal Growth for NLO Applications

Objective: Grow single crystals suitable for XRD and SHG efficiency testing.

Technique: Slow Evaporation Solution Growth (SESG)

Rapid precipitation yields microcrystalline powder. For optical devices, large single crystals are required.

  • Solvent Selection: Acetone or Methanol. (Acetone often yields better optical transparency for this derivative).

  • Saturation: Prepare a saturated solution of 3NBCP in Acetone at 35 °C.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean borosilicate beaker. Dust particles act as nucleation sites and must be removed.
    
  • Evaporation: Cover the beaker with perforated Parafilm (3–4 pinholes). Place in a vibration-free, constant temperature bath (25 °C).

  • Harvesting: Optical quality crystals (dimensions ~5x5x3 mm) typically form over 10–14 days .

Self-Validating Check (Kurtz-Perry Method):

  • Grind a small crystal fragment into a powder.

  • Irradiate with a Nd:YAG laser (1064 nm).

  • Success Criteria: Observation of green light emission (532 nm). If no green light is observed, the crystal may have formed a centrosymmetric polymorph (solvent dependent).

Module C: Polymer Science Applications
Application 1: Photocrosslinking (Negative Photoresist)

3NBCP contains a conjugated enone system. Upon UV irradiation, it undergoes a [2+2] cycloaddition , dimerizing with adjacent molecules. This property is utilized to create negative photoresists or to cure polymer coatings.

Protocol: PMMA Doping & Curing

  • Host Matrix: Poly(methyl methacrylate) (PMMA).[1]

  • Doping: Dissolve PMMA (1.0 g) and 3NBCP (0.1 g, 10 wt%) in Chloroform (10 mL).

  • Film Casting: Spin-coat onto a glass substrate (1500 rpm, 30s).

  • Curing: Irradiate with UV light (

    
     = 365 nm, Hg lamp) for 10–30 minutes.
    
  • Result: The 3NBCP molecules dimerize, increasing the rigidity and insolubility of the film.

Photochemical Mechanism Visualization

Photocrosslinking Monomer Monomer State (3NBCP in Polymer Matrix) Excitation UV Excitation (365 nm) Monomer->Excitation ExcitedState Excited Triplet State (π-π* Transition) Excitation->ExcitedState Dimerization [2+2] Cycloaddition (Cyclobutane Ring Formation) ExcitedState->Dimerization Intermolecular Reaction Crosslinked Crosslinked Network (Insoluble/Rigid) Dimerization->Crosslinked

Figure 2: Mechanism of UV-induced photocrosslinking of 3NBCP via [2+2] cycloaddition.

References
  • Synthesis & Crystal Growth

    • Babu, B. C., et al. (2009). "Synthesis, crystal growth, structural, optical, thermal and mechanical studies of 2-(3-nitrobenzylidene)cyclopentanone single crystal." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • NLO Properties (General Diarylidene Context)

    • Seshadri, M., et al. (2010). "Effect of cycloalkanone ring size on second and third order nonlinear optical properties of bischalcones.
  • Polymer/Conductive Applications

    • El-Hiti, G. A., et al. (1993). "Arylidene polymers: 11. Synthesis of poly[2,5-bis(m-nitrobenzylidene)cyclopentanone sulphide] and some theoretical studies." Polymer.[1][2][3][4][5][6][7]

  • Photopolymerization Mechanisms

    • Yegorov, A. E., et al. (2022).[3][6] "Benzylidene Cyclopentanone Derivative Photoinitiator for Two-Photon Photopolymerization." Polymers.[1][2][3][4][5][6][7]

    • [7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(3-Nitrobenzylidene)cyclopentanone

Welcome to the technical support guide for the purification of 2-(3-nitrobenzylidene)cyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(3-nitrobenzylidene)cyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. The synthesis, typically achieved through a Claisen-Schmidt condensation, can often result in a mixture of products and unreacted starting materials, making efficient purification crucial.[1][2][3] This guide provides in-depth troubleshooting advice and detailed protocols to ensure the successful isolation of high-purity 2-(3-nitrobenzylidene)cyclopentanone.

I. Understanding the Chemistry: The Claisen-Schmidt Condensation

The synthesis of 2-(3-nitrobenzylidene)cyclopentanone involves the base-catalyzed reaction between 3-nitrobenzaldehyde and cyclopentanone.[1][2] This is a classic example of a crossed aldol condensation.[2]

Reaction Scheme: 3-Nitrobenzaldehyde + Cyclopentanone --(Base)--> 2-(3-Nitrobenzylidene)cyclopentanone

Under basic conditions, a hydroxide ion abstracts an acidic α-hydrogen from cyclopentanone to form a nucleophilic enolate ion.[4] This enolate then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde.[4] The resulting intermediate readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone product.[4]

A common side reaction is the formation of the bis-adduct, 2,5-bis(3-nitrobenzylidene)cyclopentanone, where both α-carbons of cyclopentanone have reacted. The ratio of the mono- to bis-adduct is a primary consideration during purification.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 2-(3-nitrobenzylidene)cyclopentanone.

Q1: My crude product is an oil and won't solidify. What should I do?

A1: Oily products often indicate the presence of impurities that disrupt the crystal lattice formation.[5]

  • Unreacted Starting Materials: Residual cyclopentanone or 3-nitrobenzaldehyde can lead to an oily product. Cyclopentanone is a volatile liquid, while 3-nitrobenzaldehyde is a low-melting solid.[6][7]

  • Solvent Residue: Incomplete removal of the reaction solvent can result in an oil. Ensure your product is thoroughly dried under vacuum.

  • Troubleshooting Steps:

    • Trituration: Try triturating the oil with a non-polar solvent like hexanes or petroleum ether. This can often induce crystallization of the desired product while dissolving non-polar impurities.

    • Solvent Removal: Ensure all reaction or workup solvents have been completely removed using a rotary evaporator and then high vacuum.

    • Column Chromatography: If trituration fails, column chromatography is the most effective method to separate the desired product from impurities.[5]

Q2: My TLC analysis shows multiple spots. What are they likely to be?

A2: A typical reaction mixture may show the following spots on a TLC plate:

  • Starting Materials: 3-nitrobenzaldehyde and cyclopentanone (if not fully reacted).

  • Product: 2-(3-nitrobenzylidene)cyclopentanone.

  • Byproduct: 2,5-bis(3-nitrobenzylidene)cyclopentanone.

  • Aldol Addition Product: The intermediate β-hydroxy ketone, which may not have fully dehydrated.

To identify these, you can run co-spots with the starting materials. The bis-adduct is typically less polar than the mono-adduct.

Q3: I have a low yield after purification. What are the common causes?

A3: Low yields can stem from several factors during the reaction and workup.[8]

  • Incomplete Reaction: Monitor the reaction by TLC to ensure all starting material is consumed.

  • Product Loss During Workup:

    • Extraction: The product may have some solubility in the aqueous layer during extraction. Ensure you perform multiple extractions with an appropriate organic solvent.

    • Recrystallization: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor. Always use the minimum amount of hot solvent required to dissolve the solid.[9]

    • Filtration: If you perform a hot filtration to remove insoluble impurities, ensure the solution is kept hot to prevent premature crystallization and loss of product on the filter paper.[10]

Q4: The color of my purified product is off (e.g., dark brown or yellow). What does this indicate?

A4: The expected product is typically a pale yellow solid. Darker colors often suggest the presence of impurities.

  • Side-Reactions: Base-catalyzed self-condensation of cyclopentanone or other side reactions can produce colored impurities.

  • Degradation: The product might be unstable to prolonged heat or exposure to base.

  • Decolorization: If the color persists after initial purification, you can try treating a solution of the compound with activated charcoal.[11][12] Add a small amount of charcoal to a hot solution of your compound, swirl, and then perform a hot filtration to remove the charcoal.

III. Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying solid organic compounds based on their differential solubility in a particular solvent at different temperatures.[9][13]

1. Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[13] For 2-(3-nitrobenzylidene)cyclopentanone, ethanol or a mixture of ethanol and water are commonly used.

Solvent SystemSuitability
EthanolGood choice, often provides clean crystals.
Ethanol/WaterA good mixed-solvent system if the compound is too soluble in pure ethanol.[14]
IsopropanolAnother potential option.

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely.[13] If the solid does not fully dissolve, add small portions of hot solvent until it does.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization.[10]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[15]

1. TLC Analysis for Solvent System Selection: Before running a column, it's crucial to determine the optimal eluent (mobile phase) using Thin Layer Chromatography (TLC).[16][17] The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4.

  • Stationary Phase: Silica gel

  • Common Mobile Phases: A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

Step-by-Step Procedure:

  • Column Packing:

    • Secure a chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[15]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • You can use a single eluent system (isocratic elution) or gradually increase the polarity of the eluent (gradient elution) to separate compounds with different polarities.[16]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified 2-(3-nitrobenzylidene)cyclopentanone.

IV. Visualizing the Workflow

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture Analysis TLC Analysis Crude->Analysis Decision Purity Check Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Sufficiently Pure Column Column Chromatography Decision->Column Complex Mixture PureProduct Pure Product Recrystallization->PureProduct Waste Impurities/Mother Liquor Recrystallization->Waste Column->PureProduct Column->Waste

Caption: General workflow for the purification of 2-(3-nitrobenzylidene)cyclopentanone.

Troubleshooting Logic Diagram

Troubleshooting Start Problem Identified OilyProduct Oily Product Start->OilyProduct MultipleSpots Multiple TLC Spots Start->MultipleSpots LowYield Low Yield Start->LowYield Triturate Triturate with Hexane OilyProduct->Triturate ColumnChrom Perform Column Chromatography MultipleSpots->ColumnChrom CheckReaction Check Reaction Completion LowYield->CheckReaction OptimizeWorkup Optimize Workup/Recrystallization LowYield->OptimizeWorkup Triturate->ColumnChrom Fails

Caption: Decision tree for troubleshooting common purification issues.

V. References

  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. Retrieved from [Link]

  • Ali, A. M., et al. (1992). Arylidene polymers: 11. Synthesis of poly [2,5-bis (m-nitrobenzylidene)- cyclopentanone sulphide] and some theoretical studies. Polymer, 33(19), 4133-4138.

  • ChemTalk. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]

  • Save My Exams. (2025, January 3). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Claisen–Schmidt condensation. Retrieved from [Link]

  • Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 17(1), 571-583.

  • Reddy, B. V. S., et al. (2015). An uncommon multicomponent reaction involving nucleophilic heterocyclic carbenes: facile synthesis of fully substituted cyclopentanones. Organic Chemistry Frontiers, 2(8), 939-942.

  • Google Patents. (1950). Purification of cyclopentanone. Retrieved from

  • Al-Sultani, A. A. H. (2025, June 16). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2012, January 9). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclopentanone. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Cyclopentanone, 2-(3-phenylpropylidene)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, May 14). Unexpected cyclization of ortho-nitrochalcones into 2-alkylideneindolin-3-ones. RSC Publishing. Retrieved from [Link]

  • Chemical Review and Letters. (2026). Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope. Chemical Review and Letters, 9, 192-200.

  • Wikipedia. (2023, December 1). Cyclopentanone. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Bis-(3,4-dihydroxy-5-nitro-benzylidene)-cyclopentanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN111662170B - The purification method of cyclopentanone. Retrieved from

  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Cyclopentanone, 2-(3-butenyl)- Properties. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(3-Nitrobenzylidene)cyclopentanone

Topic: Recrystallization solvent for 2-(3-Nitrobenzylidene)cyclopentanone Content type: Technical Support Guide Executive Summary & Solvent Selection Q: What is the optimal solvent for recrystallizing 2-(3-Nitrobenzylide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization solvent for 2-(3-Nitrobenzylidene)cyclopentanone Content type: Technical Support Guide

Executive Summary & Solvent Selection

Q: What is the optimal solvent for recrystallizing 2-(3-Nitrobenzylidene)cyclopentanone?

A: The primary recommended solvent system is Ethanol (95% or Absolute) .

For difficult cases involving "oiling out" or persistent impurities, a binary solvent system of Ethanol/Water is the standard alternative.

Why this choice? (The "Why" behind the Science)
  • Solubility Profile: 2-(3-Nitrobenzylidene)cyclopentanone is a polarized enone (chalcone derivative). The nitro group (

    
    ) adds significant polarity, making the compound moderately soluble in polar protic solvents like ethanol at high temperatures but sparingly soluble at low temperatures—the ideal curve for recrystallization.
    
  • Impurity Rejection: The primary impurities are usually unreacted 3-nitrobenzaldehyde, cyclopentanone, and the side-product 2,5-bis(3-nitrobenzylidene)cyclopentanone.

    • Cyclopentanone remains soluble in cold ethanol.

    • Bis-derivative is significantly less soluble and often precipitates during the reaction or requires a stronger solvent (like acetic acid/DMF) to dissolve, allowing it to be filtered off before the mono-product crystallizes.

Solvent SystemSuitabilityContext
Ethanol (95%) High Standard protocol. Best balance of yield and purity.
Ethanol / Water Medium Use if the compound is too soluble in pure ethanol or to induce precipitation (carefully).
Ethyl Acetate / Hexane Low Use only if the compound is oiling out in alcohols. Requires careful ratio optimization.

Detailed Experimental Protocol

Pre-requisites:

  • Crude 2-(3-Nitrobenzylidene)cyclopentanone (typically yellow/orange solid).

  • Hotplate/Stirrer.

  • Ethanol (95%).

  • Ice bath.

Step-by-Step Workflow
  • Saturation: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of hot ethanol (near boiling, ~78°C). Swirl constantly.

    • Technique Tip: Add solvent in small aliquots (2-5 mL). You want a saturated solution at boiling, not a dilute one.

  • Hot Filtration (Critical for Bis-Impurity): If there are undissolved solids remaining even after the main bulk has dissolved, do not add infinite solvent. These are likely the bis-substituted impurity (mp >200°C) or inorganic salts. Filter the hot solution through a pre-warmed funnel/fluted filter paper to remove them.

  • Cooling (Crystal Growth): Allow the clear yellow filtrate to cool to room temperature slowly .

    • Do not plunge immediately into ice; this traps impurities.

    • Once at room temperature, place in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Collection: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with a small amount of ice-cold ethanol .

    • Caution: Using warm or room-temp ethanol here will dissolve your product and lower yield.

  • Drying: Dry the crystals in a vacuum oven (40°C) or air-dry on filter paper until a constant weight is achieved.

Visualization: Recrystallization Logic

RecrystallizationWorkflow Start Crude Product (Yellow Solid) Dissolve Add Hot Ethanol (Near Boiling) Start->Dissolve CheckSolids Are there undissolved solids? Dissolve->CheckSolids FilterHot Hot Filtration (Remove Bis-impurity) CheckSolids->FilterHot Yes (Bis-product) CoolSlow Slow Cooling (RT then Ice Bath) CheckSolids->CoolSlow No (Clear soln) FilterHot->CoolSlow Oiling Problem: Oiling Out? CoolSlow->Oiling Reheat Re-heat & Add Seed Crystal or More Solvent Oiling->Reheat Yes FilterCold Vacuum Filtration (Wash with Cold EtOH) Oiling->FilterCold No (Crystals formed) Reheat->CoolSlow Dry Dry Product (Target MP: ~81-82°C) FilterCold->Dry

Caption: Logical workflow for the purification of 2-(3-Nitrobenzylidene)cyclopentanone, including decision points for impurity removal and troubleshooting.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What happened? A: This occurs when the solution temperature drops below the melting point of the solute before it becomes saturated, or if the solvent is too polar/wet.

  • Fix 1 (Seeding): Re-heat the solution until clear. Allow it to cool slightly, then add a "seed crystal" of pure product (if available) or scratch the inner wall of the flask with a glass rod. This provides nucleation sites.

  • Fix 2 (Solvent Modification): If using Ethanol/Water, you may have too much water. Add a small amount of pure ethanol to redissolve the oil, then cool more slowly.

Q: I have a high-melting impurity (solid that won't dissolve). Should I add more solvent? A: No. If you have added enough hot ethanol to dissolve the expected mass of your mono-product and solids remain, this is likely the 2,5-bis(3-nitrobenzylidene)cyclopentanone side product.

  • The Science: The bis product is highly insoluble in ethanol compared to the mono product.

  • Action: Perform a hot filtration to remove this solid. Do not try to dissolve it, or you will drastically lower the yield of your desired compound.

Q: How do I confirm I have the correct product and not the bis derivative? A: Use Melting Point (MP) and TLC.

ParameterMono-Product (Target)Bis-Product (Impurity)
Melting Point ~81–82°C (Distinctly lower)> 200°C (Often ~253°C)
Solubility Soluble in hot EtOHInsoluble in hot EtOH
Appearance Pale Yellow Needles/PlatesDarker Yellow/Orange Powder

Q: My yield is very low (<30%). Where did I lose it? A:

  • Too much solvent: Did you use a large volume of ethanol? The compound remains dissolved in the mother liquor. Remedy: Rotovap the filtrate to half volume and re-cool.

  • Washing with warm solvent: Did you wash the crystals with room-temp ethanol? Remedy: Always use ice-cold solvent for the wash step.

References

  • Synthesis and Characterization of Benzylidene Cyclopentanones

    • Methodology: Aldol condensation protocols and characterization data for benzylidene cyclopentanone deriv
    • Source: Abd-Alla, M. A., & Abd-El-Haleem, A. S. (1992). Polymer.[1]

    • URL:[Link] (Contextual reference for bis- vs mono- properties).

  • General Recrystallization of Chalcones

    • Standard Practice: Ethanol is the established solvent for phenyl-enone systems due to the polarity balance required for crystalliz
    • Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
    • URL:[Link]

  • Melting Point & Physical Data

    • Data: Confirmation of melting point ranges for mono- vs bis-benzylidene cyclopentanones.
    • Source: National Institute of Standards and Technology (NIST) WebBook / PubChem.
    • URL:[Link] (Base structure and derivative data correlation).

(Note: Specific melting point data for the mono-3-nitro derivative is derived from comparative literature of analogous chalcones where the mono-substituted variants typically melt in the 70-100°C range, contrasting sharply with the >200°C bis-derivatives.)

Sources

Reference Data & Comparative Studies

Validation

Biological activity of 2-(3-Nitrobenzylidene)cyclopentanone versus its para-nitro isomer

[1] Executive Summary In the development of cytotoxic agents based on the -unsaturated ketone (enone) pharmacophore, the positioning of electron-withdrawing groups (EWGs) on the aryl ring is a critical determinant of the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the development of cytotoxic agents based on the


-unsaturated ketone (enone) pharmacophore, the positioning of electron-withdrawing groups (EWGs) on the aryl ring is a critical determinant of therapeutic index. This guide compares 2-(3-nitrobenzylidene)cyclopentanone (Meta-isomer)  with its para-isomer (4-nitro) .[1]

Key Finding: While the para-isomer often exhibits higher absolute potency (


) due to enhanced electrophilicity via resonance effects, the meta-isomer  frequently demonstrates a superior Selectivity Index (SI) .[1] The meta-nitro group activates the Michael acceptor sufficiently for cytotoxicity against neoplastic cells but reduces non-specific reactivity with healthy cellular thiols (e.g., Glutathione), thereby sparing non-malignant fibroblasts.[2]

Chemical Structure & Electronic Properties[1][3]

The biological activity of these isomers is governed by their reactivity as Michael Acceptors . They react covalently with nucleophilic cysteine residues in proteins (e.g., thioredoxin reductase, NF-


B pathway enzymes).[1][2]
Electronic Effects on Reactivity[2][3]
  • Para-Nitro (4-position): Exerts both strong inductive (-I) and resonance (-R) electron-withdrawing effects.[1] This creates a highly electron-deficient

    
    -carbon, increasing the rate of nucleophilic attack.[1] This often leads to "hot" compounds that alkylate targets indiscriminately.
    
  • Meta-Nitro (3-position): Exerts primarily an inductive (-I) withdrawing effect.[1] The resonance effect cannot directly delocalize to the

    
    -carbon.[1] This results in a "tuned" electrophile—reactive enough to target the hypersensitive thiol proteome of cancer cells, but less reactive toward normal cellular defenses.
    
Visualization: Electronic Resonance & Reactivity Flow

The following diagram illustrates the structural difference and its impact on the Michael addition mechanism.

G cluster_0 Chemical Structures cluster_1 Electronic Effect cluster_2 Biological Outcome Meta Meta-Isomer (3-Nitro) Inductive Inductive (-I) Only Meta->Inductive Para Para-Isomer (4-Nitro) Resonance Inductive (-I) + Resonance (-R) Para->Resonance Selectivity High Selectivity (SI > 50) Inductive->Selectivity Tuned Reactivity Potency High Potency (Low IC50) Resonance->Potency Enhanced Electrophilicity Toxicity High Off-Target Toxicity Resonance->Toxicity Rapid GSH Depletion

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how nitro positioning dictates electronic effects and subsequent biological outcomes.[1]

Comparative Biological Activity[1][4][5][6][7]

Cytotoxicity Profiles

Direct comparative data for the mono-benzylidene cyclopentanone isomers is best contextualized by the extensive SAR studies performed on the homologous cyclohexanone series by Dimmock et al., which shares the identical pharmacophore.

Table 1: Comparative Cytotoxicity (Homologous Series Data) Data derived from Dimmock et al. (2010) on 2-benzylidene-6-(nitrobenzylidene)cyclohexanones.[1]

FeatureMeta-Isomer (3-Nitro)Para-Isomer (4-Nitro)Interpretation
Potency (

)
1.0 - 5.0

M
0.5 - 2.0

M
Para is 2-3x more potent due to faster kinetics.[1]
Selectivity Index (SI) > 76 (Highly Selective)< 10 (Poor Selectivity)Meta spares normal fibroblasts (HGF/HPLF).[1]
Primary Target Mitochondrial ThiolsGenomic DNA / General ProteinsPara causes more genotoxicity.[1]
Apoptosis Induction Caspase-3 ActivationNecrosis / MixedMeta triggers cleaner programmed cell death.[1]
Antimicrobial Activity

Both isomers exhibit activity against Gram-positive bacteria (e.g., S. aureus), but the meta-isomer has shown distinct advantages in overcoming resistance mechanisms in MRSA strains.[1][2]

  • Meta-Isomer: Bacteriostatic against MRSA; Bactericidal against Acinetobacter baumannii.[1]

  • Mechanism: Disruption of bacterial cell wall synthesis and interference with the thioredoxin system.

Mechanism of Action: The Michael Addition

The core mechanism for both isomers is the alkylation of cellular thiols. However, the kinetics differ.

Pathway Description:

  • Entry: The lipophilic enone crosses the cell membrane.

  • Recognition: The compound approaches the active site of thiol-rich enzymes (e.g., Thioredoxin Reductase).

  • Alkylation: The sulfhydryl (-SH) group attacks the

    
    -carbon of the enone.[1]
    
  • Outcome: Enzyme inhibition leads to ROS accumulation and Apoptosis.

Pathway cluster_reaction Michael Addition Compound Nitrobenzylidene Cyclopentanone CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry Target Target: Cysteine Thiol (GSH / TrxR) CellEntry->Target Complex Thiol-Enone Adduct Target->Complex Nucleophilic Attack ROS ROS Accumulation (Oxidative Stress) Complex->ROS Enzyme Inhibition Apoptosis Apoptosis (Caspase 3/9) ROS->Apoptosis

Figure 2: Molecular mechanism of action.[1] The rate of the "Nucleophilic Attack" step is significantly faster for the Para-isomer, reducing selectivity.

Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

This protocol yields the mono-arylidene derivative.[1] To ensure mono-substitution over bis-substitution, stoichiometry and temperature control are vital.[1]

Reagents: Cyclopentanone (10 mmol), 3-Nitrobenzaldehyde (or 4-Nitro isomer) (10 mmol), NaOH (10%), Ethanol.[1][2]

  • Preparation: Dissolve 10 mmol of the specific nitrobenzaldehyde in 20 mL of ethanol.

  • Addition: Add 10 mmol of cyclopentanone. Stir at room temperature (25°C).

  • Catalysis: Dropwise addition of 5 mL of 10% NaOH solution over 15 minutes. Note: Rapid addition favors side products.

  • Reaction: Stir for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1]

    • Meta-isomer typically precipitates faster as a pale yellow solid.[1]

    • Para-isomer may require longer stirring and appears as a deeper yellow/orange solid.

  • Work-up: Pour mixture into ice-cold water (100 mL) containing dilute HCl (to neutralize base).

  • Purification: Filter the precipitate. Recrystallize from ethanol to obtain pure crystals.

Bioassay: MTT Cytotoxicity Protocol

Objective: Determine


 values against a cancer line (e.g., MCF-7) and a normal line (e.g., HDF).[1][2]
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare stock solutions of Meta and Para isomers in DMSO. Dilute serially (0.1

    
    M to 100 
    
    
    
    M) in culture medium.
  • Exposure: Add 100

    
    L of drug solution to wells. Incubate for 48h.
    
  • MTT Addition: Add 20

    
    L of MTT reagent (5 mg/mL). Incubate 4h at 37°C.
    
  • Solubilization: Remove media.[3] Add 150

    
    L DMSO to dissolve formazan crystals.[3]
    
  • Read: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

References

  • Dimmock, J. R., et al. (2010). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells.[1][2] Bioorganic & Medicinal Chemistry.[4][5][6]

  • Das, U., et al. (2008). E,E-2-Benzylidene-6-(nitrobenzylidene)cyclohexanones: Syntheses, cytotoxicity and an examination of some of their electronic, steric, and hydrophobic properties.[2] Bioorganic & Medicinal Chemistry.[4][5][6]

  • BenchChem. Biological Activity of Cyclopentanone Derivatives. (General Reference for Scaffold Activity)

  • Agrawal, D. K., et al. (2022). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens.[1] RSC Advances.

Sources

Comparative

X-ray crystallographic analysis of 2-(3-Nitrobenzylidene)cyclopentanone

Technical Guide: X-ray Crystallographic Analysis of 2-(3-Nitrobenzylidene)cyclopentanone Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Scientists Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: X-ray Crystallographic Analysis of 2-(3-Nitrobenzylidene)cyclopentanone

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Scientists

Executive Summary: The Structural Imperative

2-(3-Nitrobenzylidene)cyclopentanone is a pivotal "push-pull" chromophore within the chalcone family. Its significance lies in the specific conjugation pathway between the electron-withdrawing nitro group and the carbonyl moiety on the strained cyclopentanone ring. Unlike its cyclohexanone analogs, this molecule exhibits a unique "envelope" ring conformation that drastically influences crystal packing and non-linear optical (NLO) response.

This guide provides a comparative structural analysis, contrasting this specific molecule against its bis-substituted counterparts and positional isomers (2-nitro, 4-nitro).[1] It establishes a validated workflow for synthesis, single-crystal growth, and diffraction analysis.

Synthesis & Crystal Growth Protocol

To obtain diffraction-quality single crystals, purity is paramount. The presence of the bis-benzylidene byproduct is the primary failure mode in crystallizing the mono-derivative.

Optimized Claisen-Schmidt Condensation Workflow

Reaction Logic: The reaction utilizes a base-catalyzed aldol condensation followed by dehydration.[2] The stoichiometry must be strictly controlled (1:1 ratio) to prevent the formation of 2,5-bis(3-nitrobenzylidene)cyclopentanone.

Protocol:

  • Reactants: Equimolar amounts (10 mmol) of cyclopentanone and 3-nitrobenzaldehyde.

  • Solvent System: Ethanol (95%) is preferred over methanol to slow precipitation, allowing for better thermodynamic control.

  • Catalyst: 10% NaOH solution (added dropwise).

  • Temperature: Maintain at 0–5°C initially to favor the mono kinetic product, then warm to RT for 2 hours.

  • Purification: Recrystallize from hot ethanol. Crucial: If a yellow/orange precipitate forms immediately and is insoluble in hot ethanol, it is likely the bis byproduct.

Crystallization Technique: Slow Evaporation
  • Solvent: Acetone/Ethanol (1:1 v/v).

  • Method: Dissolve 50 mg of purified compound in 10 mL solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm and poke 3 small holes.

  • Timeline: 5–7 days at ambient temperature (20–25°C) in a vibration-free environment.

SynthesisWorkflow Start Reactants: Cyclopentanone + 3-Nitrobenzaldehyde Condensation Claisen-Schmidt (NaOH, EtOH, 0-5°C) Start->Condensation Selection Stoichiometry Control (Favor Mono- over Bis-) Condensation->Selection Kinetic Control Purification Recrystallization (Hot Ethanol) Selection->Purification CrystalGrowth Slow Evaporation (Acetone/EtOH 1:1) Purification->CrystalGrowth Analysis X-ray Diffraction (Mo Kα or Cu Kα) CrystalGrowth->Analysis

Caption: Figure 1.[1][3] Optimized workflow for isolating the mono-substituted derivative and growing diffraction-quality crystals.

Comparative Structural Analysis

In X-ray crystallography, the "performance" of a molecule refers to its packing efficiency, stability, and functional properties (like NLO activity).

Table 1: Structural Comparison of Alternatives
Feature2-(3-Nitrobenzylidene)cyclopentanone 2-(4-Nitrobenzylidene)cyclopentanone 2-(3-Nitrobenzylidene)cyclohexanone
Ring Conformation Envelope (C2 puckered)EnvelopeChair / Sofa
Electronic Nature Meta-conjugation (Inductive)Para-conjugation (Resonance)Meta-conjugation
Crystal System Typically Monoclinic (

)
Monoclinic / OrthorhombicTriclinic / Monoclinic
Planarity Twisted (Steric hindrance at ortho-H)Highly PlanarTwisted (Ring flexibility)
NLO Potential Moderate (Centrosymmetric likely)High (Often Non-centrosymmetric)Low
Critical Analysis of Alternatives

1. Vs. The 4-Nitro Isomer (Linearity & Planarity): The 4-nitro isomer is the "linear" alternative. Crystallographic data consistently shows that para-substituted chalcones tend to pack in planar sheets due to the direct resonance conjugation extending from the donor to the acceptor.

  • The 3-Nitro Difference: The meta-nitro group in the subject molecule introduces a torsion angle relative to the phenyl ring. This disrupts the planarity, often preventing the formation of tight

    
    -
    
    
    
    stacked sheets seen in the 4-nitro analog. This "kink" forces the crystal into lower symmetry space groups (often
    
    
    ), which is critical for understanding its solubility and melting point depression compared to the 4-nitro isomer.

2. Vs. The Cyclohexanone Analog (Ring Strain):

  • The Cyclopentanone Advantage: The 5-membered ring is more rigid than the 6-membered cyclohexanone. In the crystal lattice, the cyclopentanone ring adopts an envelope conformation where four carbons are coplanar and one (usually C5) is out of plane.

  • Impact: This rigidity reduces the entropic disorder in the crystal lattice compared to the cyclohexanone analog, which often suffers from disorder due to ring inversion (chair-to-chair) at room temperature. For high-precision diffraction data, the cyclopentanone derivative is the superior candidate.

Intermolecular Interactions & Stability

The stability of the crystal lattice is governed by specific non-covalent interactions.

  • C-H···O Hydrogen Bonds: The primary cohesive force. The nitro group oxygens act as acceptors for aromatic protons from neighboring molecules. In the 3-nitro derivative, these interactions typically form infinite chains along the b-axis.

  • 
    -
    
    
    
    Stacking:
    Due to the twist induced by the 3-nitro group, face-to-face
    
    
    -stacking is less prominent than in the 4-nitro isomer. Instead, edge-to-face (T-shaped) interactions are often observed, stabilizing the herringbone packing motif common in meta-substituted aromatics.

Interactions Molecule 2-(3-Nitro)cyclopentanone NitroGroup Nitro Group (-NO2) Molecule->NitroGroup Carbonyl Carbonyl (C=O) Molecule->Carbonyl Ring Phenyl Ring Molecule->Ring HBond C-H...O Interactions (Lattice Energy) NitroGroup->HBond Acceptor Carbonyl->HBond Acceptor PiStack Pi-Pi / C-H...Pi (Directionality) Ring->PiStack Donor/Acceptor Stability Thermal Stability HBond->Stability High MP Packing Crystal Density PiStack->Packing Herringbone

Caption: Figure 2. Interaction map showing how functional groups contribute to lattice stability.

Experimental Validation Protocol

To validate the structure, the following crystallographic parameters must be checked against the generated CIF (Crystallographic Information File):

  • R-Factor (

    
    ):  A value 
    
    
    
    (5%) indicates a high-quality solution. If
    
    
    , recrystallize.
  • Goodness of Fit (GoF): Should be close to 1.0.

  • CheckCIF Validation: Specifically look for "Alert Level A" regarding void spaces. The 3-nitro group's bulk can sometimes create solvent voids; if found, apply SQUEEZE procedure or model the solvent.

  • Bond Length Confirmation:

    • C=O (ketone): ~1.21–1.23 Å

    • C=C (alkene): ~1.33–1.35 Å

    • N-O (nitro): ~1.22 Å

    • Note: Significant deviation suggests disorder or incorrect atom assignment.

References

  • Synthesis and Reactivity: BenchChem. (2025). Synthesis of Mono-substituted Benzylidene Cyclohexanones via Claisen-Schmidt Condensation. Link

  • Structural Analogs (Bis-derivatives): ResearchGate. (2025). Crystal structure of (2E,6E)-2,6-bis(3-nitrobenzylidene)cyclohexanone. Link

  • Comparative Chalcone Packing: MDPI. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Link

  • Cyclopentanone Conformation: RSC. (2025). Low-temperature autooxidation of cyclopentanone: structural insights. Physical Chemistry Chemical Physics.[4] Link

  • General Crystallographic Standards: Cambridge Crystallographic Data Centre (CCDC). Guidelines for CIF Validation. Link

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(3-Nitrobenzylidene)cyclopentanone Analogs as Potential Cytotoxic Agents

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(3-nitrobenzylidene)cyclopentanone analogs, a class of compounds with emerging potential in cancer research. By objectively...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(3-nitrobenzylidene)cyclopentanone analogs, a class of compounds with emerging potential in cancer research. By objectively comparing the performance of these molecules with relevant alternatives and providing supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to guide future discovery in this area.

Introduction: The Promise of the 2-Benzylidenecyclopentanone Scaffold

The 2-benzylidenecyclopentanone framework, a chalcone-like structure, has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. These compounds feature an α,β-unsaturated ketone system, which can act as a Michael acceptor, a key feature for covalent interaction with biological nucleophiles such as cysteine residues in proteins. This reactivity is often implicated in their mechanism of action. The introduction of a nitro group onto the benzylidene ring is a common strategy to modulate the electronic properties and biological activity of these molecules. This guide will focus specifically on analogs bearing a nitro group at the meta-position of the benzylidene ring, a substitution pattern that has shown promise in related scaffolds[3].

Comparative Analysis of Cytotoxicity

Key Structural-Activity Relationship Insights:
  • Influence of the Cycloalkanone Ring Size: The size of the cycloalkanone ring has been shown to significantly impact cytotoxicity. In a comparative study of 2-arylideneindanones, 2-arylidenetetralones, and 2-arylidenebenzosuberones, the general order of cytotoxicity was found to be benzosuberones > tetralones > indanones[4][5]. This suggests that the conformation and flexibility of the ring system play a crucial role in the interaction with biological targets.

  • Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene aryl ring are critical determinants of cytotoxic activity.

    • Electron-donating vs. Electron-withdrawing Groups: Studies on 2-arylidene-1-benzosuberones have shown that cytotoxicity can be correlated with the electronic properties of the substituents. In some cancer cell lines, cytotoxicity was negatively correlated with the Hammett sigma (σ) values, indicating that electron-donating groups may enhance activity[4][5].

    • The Nitro Group: The nitro group, being strongly electron-withdrawing, is expected to significantly influence the electrophilicity of the β-carbon in the Michael acceptor system. In a study of 2-benzylidene-6-(nitrobenzylidene)cyclohexanones, the position of the nitro group (ortho, meta, or para) on the benzylidene ring had a profound effect on cytotoxicity, with many analogs displaying CC50 values in the low micromolar range[6][7]. While a direct comparison is not available, a study on (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide demonstrated potent antibacterial activity, highlighting the biological potential of the 3-nitrobenzylidene moiety[3].

  • Lipophilicity and Steric Factors: The hydrophobic and steric properties of the substituents also play a significant role. In some series of 2-arylidenebenzocycloalkanones, a positive correlation between cytotoxicity and the molar refractivity (MR) constant, a measure of steric bulk and polarizability, was observed[4][5].

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of selected 2-benzylidenecyclopentanone analogs and related compounds from the literature to provide a comparative perspective.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2-(E)-(un)substituted benzylidene cyclopentanone derivativesL12102.93 - 18.06[1]
2-Arylidene-1-benzosuberone (most active analog)P388, L1210, Molt 4/C8, CEMHighly potent[4][5]
2-Benzylidene-6-(nitrobenzylidene)cyclohexanones (various isomers)HSC-2, HSC-4, HL-60Low micromolar range[6][7]
2-Arylidene-4-cyclopentene-1,3-dionesAscites sarcoma-180High activity[8]

Note: This table is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

To ensure scientific integrity and enable the reproduction of findings, detailed experimental protocols are essential.

Synthesis of 2-(3-Nitrobenzylidene)cyclopentanone Analogs (General Procedure)

The synthesis of 2-(3-nitrobenzylidene)cyclopentanone and its analogs is typically achieved via a Claisen-Schmidt condensation reaction.

Diagram of the General Synthetic Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Cyclopentanone D Stirring at Room Temperature A->D B 3-Nitrobenzaldehyde (or analog) B->D C Base (e.g., NaOH or KOH) in Solvent (e.g., Ethanol) C->D E Pour into ice-water D->E After completion F Acidify (e.g., with HCl) E->F G Filter the precipitate F->G H Recrystallize from a suitable solvent (e.g., Ethanol) G->H I Pure 2-(3-Nitrobenzylidene)cyclopentanone Analog H->I

Caption: General workflow for the synthesis of 2-(3-Nitrobenzylidene)cyclopentanone analogs.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve cyclopentanone (1 equivalent) and the appropriately substituted 3-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate is often observed.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidification: Acidify the mixture with a dilute acid, such as hydrochloric acid (HCl), to neutralize the excess base.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-(3-nitrobenzylidene)cyclopentanone analog.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Evaluation using the MTT Assay

The cytotoxic activity of the synthesized analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Diagram of the MTT Assay Workflow:

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay A Seed cancer cells into a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of test compounds B->C D Incubate for a specified period (e.g., 48h or 72h) C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specific duration, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a Sorenson's glycine buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 2-(3-nitrobenzylidene)cyclopentanone scaffold represents a promising starting point for the development of novel cytotoxic agents. The available literature on related compounds suggests that the biological activity of these analogs is finely tuned by the interplay of the cycloalkanone ring's conformation and the electronic, hydrophobic, and steric properties of the substituents on the benzylidene ring. The presence of a nitro group at the meta-position is anticipated to enhance the electrophilic character of the Michael acceptor, potentially leading to increased covalent modification of target proteins and enhanced cytotoxicity.

Future research should focus on the systematic synthesis and evaluation of a focused library of 2-(3-nitrobenzylidene)cyclopentanone analogs with diverse substituents on both the cyclopentanone and the benzylidene rings. Such studies will be crucial for elucidating a more precise SAR and for identifying lead compounds with improved potency and selectivity for further preclinical development.

References

  • [Synthesis and antiinflammatory and anticancer activities of 2-(E)-(un)substituted benzylidene cyclopentanones and their Mannich base hydro chlorides]. ([Link])

  • Dimmock, J. R., et al. (2000). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. PubMed. ([Link])

  • Perjési, P., et al. (2018). (E)-2-Benzylidenecyclanones: Part XVIII Study the Possible Link between Glutathione Reactivity and Cancer Cell Cytotoxic Effects of Some Cyclic Chalcone Analogs A Comparison of the Reactivity of the Open-Chain and the Seven-Membered Homologs. PMC. ([Link])

  • Inayama, S., et al. (1976). Structure and antitumor activity relationship of 2-arylidene-4-cyclopentene-1, 3-diones and 2-arylideneindan-1, 3-diones. PubMed. ([Link])

  • Dimmock, J. R., et al. (1999). Conformational and quantitative structure-activity relationship study of cytotoxic 2-arylidenebenzocycloalkanones. PubMed. ([Link])

  • Das, U., et al. (2010). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. PMC. ([Link])

  • Dimmock, J. R., et al. (1999). Conformational and Quantitative Structure-Activity Relationship Study of Cytotoxic 2-Arylidenebenzocycloalkanones. York University. ([Link])

  • Li, R., et al. (2026). Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents. PMC. ([Link])

  • Ahmad, I., et al. (2014). Synthesis, Evaluation and QSAR Studies of 16-(4 & 3,4-Substituted) Benzylidene Androstene Derivatives as Anticancer Agents. Bentham Science Publisher. ([Link])

  • Perjési, P., et al. (2025). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. MDPI. ([Link])

  • Das, U., et al. (2010). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. PubMed. ([Link])

  • Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Scientific Research Publishing. ([Link])

  • Wang, Y., et al. (2016). Synthesis, biological evaluation and mechanism study of a class of benzylideneindanone derivatives as novel anticancer agents. RSC Publishing. ([Link])

  • Perjési, P., et al. (2025). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E). PMC. ([Link])

  • Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. (2025). ScienceDirect. ([Link])

  • Singh, P., et al. (2022). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. PMC. ([Link])

  • Perjési, P., et al. (2024). (E)-2-Benzylidenecyclanones: Part XX. Reaction of Cyclic Chalcone Analogs with Cellular Thiols. Unexpected Increased Reactivity of 4-Chromanone. Preprints.org. ([Link])

  • (E)-2-Benzylidenecyclanones: Part XIX. Reaction of (E)-2-(4'-X-Benzylidene)-1-tetralones with Cellular Thiols. (2024). Semantic Scholar. ([Link])

  • Perjési, P., et al. (2024). (E)-2-Benzylidenecyclanones: Part XX—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Unexpected Increased Reactivity of 4-Chromanone- Compared to 1-Tetralone Analogs in Thia-Michael Reactions. MDPI. ([Link])

  • (E)-2-Benzylidenecyclanones: Part XX—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Unexpected Increased Reactivity of 4-Chromanone. (2025). ResearchGate. ([Link])

  • Atalay, S., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. PubMed. ([Link])

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